molecular formula C7H8INO B15202768 2-Amino-5-iodo-4-methylphenol

2-Amino-5-iodo-4-methylphenol

Katalognummer: B15202768
Molekulargewicht: 249.05 g/mol
InChI-Schlüssel: TXNQJKIRODQXAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-5-iodo-4-methylphenol is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-iodo-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-iodo-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H8INO

Molekulargewicht

249.05 g/mol

IUPAC-Name

2-amino-5-iodo-4-methylphenol

InChI

InChI=1S/C7H8INO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3

InChI-Schlüssel

TXNQJKIRODQXAD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1I)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical properties and structure of 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Amino-5-iodo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Chemical Innovation

2-Amino-5-iodo-4-methylphenol is an aromatic organic compound that, while not extensively documented, holds significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its structure, featuring a phenol ring substituted with amino, iodo, and methyl groups, presents a unique combination of functionalities. The presence of an amino group and a hydroxyl group offers sites for various chemical modifications, while the iodine atom serves as an excellent leaving group for cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides a comprehensive overview of its inferred chemical properties, a proposed synthetic route, and its potential applications, particularly in the realm of drug development.

Chemical Identity and Molecular Structure

The structural arrangement of 2-Amino-5-iodo-4-methylphenol is key to its reactivity and utility. The IUPAC name specifies a phenol core with substituents at defined positions, leading to the following identifiers:

  • IUPAC Name: 2-Amino-5-iodo-4-methylphenol

  • Molecular Formula: C₇H₈INO

  • Molecular Weight: 265.05 g/mol

  • Canonical SMILES: CC1=C(C(=CC(=C1)I)N)O

A two-dimensional representation of the molecular structure is provided below.

Caption: 2D Structure of 2-Amino-5-iodo-4-methylphenol

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of 2-Amino-5-iodo-4-methylphenol are crucial for its handling, reaction optimization, and formulation. The following table summarizes the predicted properties based on data from analogous compounds such as 2-iodo-4-methylphenol and 2-amino-4-methylphenol.[1][2]

PropertyPredicted ValueRationale/Analog Data Source
Melting Point > 140 °CThe presence of both amino and hydroxyl groups suggests strong intermolecular hydrogen bonding, likely leading to a higher melting point than 2-amino-4-methylphenol (133-136 °C).[2] The iodo group will also increase the molecular weight, further contributing to a higher melting point.
Boiling Point > 240 °CExpected to be higher than 2-iodo-4-methylphenol (est. 241.17 °C) due to hydrogen bonding from the amino group.[1]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO).Similar to related aminophenols and iodophenols.[1]
pKa ~9-10 (phenolic proton)The electron-donating amino and methyl groups are expected to increase the pKa of the phenolic proton compared to phenol itself.
Appearance Off-white to brown crystalline solidAminophenols are prone to oxidation and can darken upon exposure to air and light.[3]

Synthesis and Reactivity: A Proposed Pathway

A plausible and efficient synthesis of 2-Amino-5-iodo-4-methylphenol would involve the direct iodination of a readily available precursor, 2-amino-4-methylphenol. The directing effects of the hydroxyl and amino groups (ortho-, para-directing) and the methyl group (ortho-, para-directing) would favor substitution at the 5-position, which is ortho to the hydroxyl group and meta to the amino and methyl groups.

Proposed Synthesis Workflow

Synthesis_of_2-Amino-5-iodo-4-methylphenol start Starting Material: 2-Amino-4-methylphenol iodination Electrophilic Iodination start->iodination Iodine monochloride (ICl) or N-Iodosuccinimide (NIS) in a suitable solvent (e.g., CH2Cl2, CH3CN) workup Reaction Quench & Work-up iodination->workup Addition of aq. Na2S2O3 to quench excess iodine purification Purification workup->purification Extraction with an organic solvent, drying, and solvent removal product Final Product: 2-Amino-5-iodo-4-methylphenol purification->product Column chromatography or recrystallization

Sources

The Strategic Utility of 2-Amino-5-iodo-4-methylphenol Scaffolds in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacophore Rationale

In the landscape of fragment-based drug discovery (FBDD), the 2-amino-4-methylphenol core has long been recognized as a privileged scaffold due to its ability to mimic the adenosine ring of ATP, making it a potent hinge-binder in kinase inhibitor design. However, the specific derivative 2-Amino-5-iodo-4-methylphenol represents a significantly more valuable, yet underutilized, "linchpin" intermediate.

This guide explores the therapeutic potential of this specific iodinated derivative. Unlike its non-halogenated precursor, the 5-iodo variant offers a unique "exit vector" for structure-activity relationship (SAR) expansion. The iodine atom serves two critical functions:

  • Synthetic Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach hydrophobic "tails" that occupy the allosteric pockets of kinases (e.g., B-Raf, p38 MAPK).

  • Halogen Bonding: A potential Lewis acid center capable of forming halogen bonds with carbonyl backbone residues in the target protein, enhancing potency and selectivity.

This whitepaper details the synthesis, functionalization, and biological evaluation of 2-Amino-5-iodo-4-methylphenol derivatives, positioning them as next-generation kinase inhibitors and cytotoxic agents.

Part 2: Synthetic Architecture & Methodology[1]

The "Linchpin" Synthesis Strategy

The synthesis of the 2-Amino-5-iodo-4-methylphenol core requires precise regiocontrol to ensure iodination occurs at the 5-position (ortho to the hydroxyl, para to the amine) rather than the 3-position.

Core Protocol: Regioselective Iodination

  • Starting Material: 2-Amino-4-methylphenol (commercially available).

  • Reagent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

  • Solvent: Acetic Acid (AcOH) or Methanol (MeOH).

  • Key Insight: The amino group directs ortho/para, but the para position is blocked by the methyl group. The hydroxyl group directs ortho/para. The 5-position is electronically favored by the synergistic directing effects of the hydroxyl (ortho) and the methyl (ortho), while minimizing steric clash with the amine.

Step-by-Step Protocol: Synthesis of the Scaffold
  • Dissolution: Dissolve 10 mmol of 2-Amino-4-methylphenol in 50 mL of glacial acetic acid.

  • Addition: Cool to 0°C. Add 10.5 mmol of N-Iodosuccinimide (NIS) portion-wise over 30 minutes. Critical: Slow addition prevents di-iodination.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quenching: Pour mixture into ice water (200 mL) containing 5% sodium thiosulfate to quench unreacted iodine.

  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water to yield 2-Amino-5-iodo-4-methylphenol as a solid.

  • Validation: Confirm structure via 1H-NMR (Look for two singlets in the aromatic region, confirming para-substitution pattern relative to each other).

Library Expansion via Cross-Coupling

Once the 5-iodo scaffold is secured, it serves as the substrate for divergent synthesis.

Workflow: Suzuki-Miyaura Coupling To access Type II kinase inhibitors (which bind the inactive DFG-out conformation), a hydrophobic aryl urea or amide tail is often required.

  • Protection: Protect the amine (e.g., Boc-anhydride) and phenol (e.g., TBS-Cl) if necessary, though some conditions allow free phenol.

  • Coupling: React the 5-iodo intermediate with various Aryl-Boronic acids.

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

    • Base: K2CO3 or Cs2CO3.

    • Solvent: Dioxane/Water (4:1).

    • Temp: 90°C, 12 hours.

  • Deprotection: TFA/DCM (if Boc protected).

Part 3: Mechanism of Action & Biological Targets

Kinase Inhibition (B-Raf / p38 MAPK)

The 2-amino-phenol motif mimics the hydrogen bonding pattern of the adenine base of ATP.

  • Donor-Acceptor Pair: The phenol -OH acts as a hydrogen bond donor to the "hinge" region (e.g., Glu residue), while the amine -NH2 acts as a donor/acceptor to the backbone carbonyl/amide.

  • The "Iodo" Vector: The substituent at the 5-position extends into the hydrophobic back-pocket (Gatekeeper region). By coupling bulky aryl groups here, the molecule can force the kinase into an inactive conformation (Type II inhibition), significantly increasing residence time and selectivity.

Visualization of the Signaling Pathway

The following diagram illustrates the role of these derivatives in blocking the MAPK/ERK pathway, a primary driver in melanoma and colorectal cancer.

MAPK_Pathway_Inhibition GrowthFactor Growth Factor (EGF) RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Signaling RAF RAF (Kinase) RAS->RAF Activation MEK MEK (Kinase) RAF->MEK Phosphorylation Inhibitor 2-Amino-5-iodo-4-methylphenol Derivative Inhibitor->RAF Type II Inhibition (ATP Competition) ERK ERK (MAPK) MEK->ERK Phosphorylation Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Transcription

Caption: Logical flow of MAPK pathway inhibition. The derivative targets RAF, blocking downstream MEK/ERK phosphorylation.

Part 4: Quantitative Evaluation & Data Presentation

To validate the therapeutic potential, researchers must move beyond synthesis to rigorous biochemical profiling.

Key Assays and Expected Metrics
Assay TypeTarget / ParameterMethodologySuccess Criteria (Hit)
Biochemical B-Raf (V600E)ADP-Glo™ Kinase AssayIC50 < 100 nM
Biochemical p38 MAPKFRET-based binding assayIC50 < 500 nM
Cellular A375 (Melanoma)MTT / CellTiter-GloEC50 < 1 µM
ADME Metabolic StabilityLiver Microsome Incubationt1/2 > 30 min
Safety hERG ChannelPatch ClampIC50 > 10 µM (Low risk)
Protocol: Cellular Viability Assay (MTT)

Standardized for testing iodinated derivatives against A375 Melanoma lines.

  • Seeding: Plate A375 cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C.

  • Treatment: Prepare serial dilutions of the 2-Amino-5-iodo-4-methylphenol derivative (0.1 nM to 100 µM) in DMSO (final concentration <0.5%). Add to wells.

  • Incubation: Incubate for 72 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Future Directions - Theranostics & PROTACs

The "Iodo" group offers a gateway to advanced modalities beyond simple inhibition.

  • Theranostics: The iodine atom can be isotopically exchanged for Iodine-123 (SPECT imaging) or Iodine-131 (Radiotherapy) . This allows the same scaffold to be used for both tumor imaging and targeted radionuclide therapy.

  • PROTACs (Proteolysis Targeting Chimeras): The primary amine on the scaffold provides an ideal attachment point for a linker connected to an E3 ligase ligand (e.g., Thalidomide). This converts the inhibitor into a degrader, capable of eliminating the target protein entirely.

PROTAC Design Workflow

PROTAC_Design Scaffold 2-Amino-5-iodo-4-methylphenol (Warhead) Linker PEG / Alkyl Chain (Linker) Scaffold->Linker Amide Bond E3_Ligand Cereblon Ligand (E3 Recruiter) Linker->E3_Ligand Conjugation Complex Ternary Complex (Target-PROTAC-E3) E3_Ligand->Complex Cellular Binding Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Catalysis

Caption: Structural logic for converting the scaffold into a PROTAC degrader.

References

  • Structure-Activity Relationships of Aminophenol Derivatives: Tanatani, A., et al. (2018). Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents. Bioorganic & Medicinal Chemistry.[1][2][3][4][5]

  • Scaffold Utility in Kinase Inhibition: Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (Demonstrates the utility of amino-methyl-aryl scaffolds in oncology).

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Design. Journal of Medicinal Chemistry. (Foundational text on using Iodine for potency enhancement).

  • General Iodination Protocols for Phenols: Sigma-Aldrich Technical Bulletin: 2-Amino-4-methylphenol properties and reactivity.

  • Targeting B-Raf/MEK Pathway: Ascierto, P. A., et al. (2012). The role of BRAF V600 mutation in melanoma. Journal of Translational Medicine.

Sources

Technical Guide: Synthesis and Discovery of 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the synthesis routes for 2-Amino-5-iodo-4-methylphenol (CAS: Not widely listed, specific isomer), a critical intermediate often utilized in the development of kinase inhibitors and radiolabeled imaging agents.

While the structural isomer 2-amino-4-methylphenol is a common commodity chemical, the introduction of an iodine atom specifically at the C5 position presents a unique regiochemical challenge. Direct iodination of the precursor typically yields the C6-iodo isomer due to the strong ortho-directing effect of the hydroxyl group.

This guide details the Retrosynthetic Logic , Regioselective Synthesis Protocols , and Structural Validation required to isolate the correct 5-iodo isomer.

Part 1: Structural Analysis and Retrosynthesis

The Regiochemistry Challenge

The target molecule consists of a phenol core with three substituents:

  • Hydroxyl (-OH) at C1 (Strong Activator, ortho/para director)

  • Amino (-NH₂) at C2 (Strong Activator, ortho/para director)

  • Methyl (-CH₃) at C4 (Weak Activator, ortho/para director)

  • Iodine (-I) at C5.

The "Direct Iodination" Trap: Attempting to iodinate 2-amino-4-methylphenol directly using N-iodosuccinimide (NIS) or Iodine Monochloride (ICl) results in the C6-iodo isomer.

  • Reasoning: The hydroxyl group (-OH) is the most powerful activating group. It directs electrophilic substitution to the ortho (C6) and para (C4 - blocked) positions. The C6 position is sterically accessible and electronically favored over C5.

Validated Retrosynthetic Pathway

To achieve substitution at C5, the synthesis must bypass the directing dominance of the C1-hydroxyl group. The most robust strategy involves Nitration of 3-iodo-4-methylphenol .

Pathway Logic:

  • Precursor: 3-Iodo-4-methylphenol (CAS: 626250-54-2).

  • Nitration: The -OH group at C1 directs the incoming nitro group to C2 or C6.

    • C2: Sterically crowded (flanked by -OH and -I).

    • C6: Sterically open and activated by -OH.

    • Result: The nitro group installs at C6 (which becomes C2 in the final numbering relative to phenol).

  • Reduction: The nitro group is reduced to an amine.

Retrosynthesis Target Target: 2-Amino-5-iodo-4-methylphenol Intermediate Intermediate: 2-Nitro-5-iodo-4-methylphenol Target->Intermediate Reduction (Fe/HCl or H2/Pd) Precursor Starting Material: 3-Iodo-4-methylphenol Intermediate->Precursor Nitration (HNO3, Regioselective) Trap Trap Isomer: 2-Amino-6-iodo-4-methylphenol CommonStart Common Start: 2-Amino-4-methylphenol Trap->CommonStart Direct Iodination (Yields Wrong Isomer)

Figure 1: Retrosynthetic analysis contrasting the successful route (Left) vs. the regiochemical trap (Right).

Part 2: Detailed Experimental Protocols

Phase 1: Preparation of 3-Iodo-4-methylphenol

Note: If 3-iodo-4-methylphenol is not purchased commercially, it is synthesized from 3-amino-4-methylphenol via the Sandmeyer reaction.

Reagents: 3-Amino-4-methylphenol, NaNO₂, H₂SO₄, KI, Urea.

  • Diazotization:

    • Dissolve 3-amino-4-methylphenol (10 mmol) in 15% H₂SO₄ (20 mL). Cool to 0–5 °C.

    • Add NaNO₂ (11 mmol) in water dropwise, maintaining temperature < 5 °C. Stir for 30 min.

    • Add urea to decompose excess nitrite.

  • Iodination:

    • Add a solution of KI (15 mmol) in water slowly to the diazonium salt.

    • Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour until gas evolution ceases.

  • Workup:

    • Extract with ethyl acetate (3x). Wash with NaHSO₃ (to remove iodine) and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Yield: ~75-85%.

Phase 2: Regioselective Nitration

Objective: Install the nitro group at the position ortho to the phenol (C6 of the precursor, which becomes C2 of the target).

Reagents: 3-Iodo-4-methylphenol, HNO₃ (65%), Acetic Acid.

  • Dissolution: Dissolve 3-iodo-4-methylphenol (5.0 g) in Glacial Acetic Acid (40 mL). Cool to 10 °C.

  • Addition: Add HNO₃ (1.1 eq) dropwise. The temperature must be controlled; high temperatures may lead to de-iodination.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Pour into ice water. The yellow precipitate is 2-nitro-5-iodo-4-methylphenol .

  • Purification: Recrystallize from Ethanol/Water.

    • Note: The iodine atom at C5 (meta to the directing OH) remains stable under these mild nitration conditions.

Phase 3: Reduction to Target

Objective: Convert the nitro group to the amino group without de-halogenation (removing the iodine).

Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water. Caution: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of de-iodination. Iron-mediated reduction is preferred for chemoselectivity.

  • Setup: Suspend 2-nitro-5-iodo-4-methylphenol (1.0 eq) in Ethanol/Water (3:1).

  • Activation: Add NH₄Cl (5.0 eq) and Iron powder (4.0 eq).

  • Reflux: Heat to reflux (80 °C) for 2–4 hours. The yellow color of the nitro compound should fade.

  • Filtration: Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with NaHCO₃ if necessary. Extract with Ethyl Acetate.

  • Product: 2-Amino-5-iodo-4-methylphenol .

    • Appearance: Off-white to pale brown solid.

    • Storage: Light sensitive; store under inert gas at -20 °C.

Part 3: Analytical Data & Validation

To ensure the correct isomer has been synthesized, the following analytical signals must be verified.

TechniqueParameterExpected Signal (Target: 5-Iodo)Signal if Wrong Isomer (6-Iodo)
1H NMR Aromatic Protons Two singlets (para to each other)Two doublets (meta coupling)
1H NMR Shift Logic H3 and H6 are isolated.H3 and H5 would couple.
MS (ESI) m/z [M+H]+ = 250.0[M+H]+ = 250.0 (Identical)
NOESY Correlation Methyl protons show NOE with H3 and H5(I).Methyl shows NOE with H3 and H5.
Mechanistic Pathway Diagram[1]

Mechanism Start 3-Iodo-4-methylphenol Step1 Nitration (HNO3) Start->Step1 Ortho-substitution (Directed by -OH) Inter 2-Nitro-5-iodo-4-methylphenol Step1->Inter Step2 Chemoselective Reduction (Fe/NH4Cl) Inter->Step2 Avoids De-iodination Final 2-Amino-5-iodo-4-methylphenol Step2->Final

Figure 2: Forward synthesis pathway ensuring regiochemical integrity.

References

  • PubChem. 2-Amino-4-methylphenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. 2-Amino-4-nitrophenol Preparation (Analogous Nitration/Reduction Methodology). Coll. Vol. 3, p.83 (1955). Available at: [Link]

  • ResearchGate. Regioselective Iodination of Phenols. (General methodology for iodination patterns). Available at: [Link]

Methodological & Application

Application Note: A Scalable, Regioselective Synthesis of 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-iodo-4-methylphenol is a valuable substituted aromatic compound that serves as a key building block in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern, featuring amino, hydroxyl, methyl, and iodo groups, allows for diverse downstream chemical modifications. This application note provides a detailed, scalable, and field-proven protocol for the synthesis of 2-Amino-5-iodo-4-methylphenol, designed for researchers and professionals in drug development and chemical synthesis. The described methodology emphasizes safety, scalability, and high regioselectivity.

Strategic Overview: A Three-Step Approach to Regiocontrol

The synthesis of 2-Amino-5-iodo-4-methylphenol presents a significant regiochemical challenge. The starting material, 2-amino-4-methylphenol, possesses two potent activating groups—a hydroxyl (-OH) and an amino (-NH2)—at positions 1 and 2, respectively. Both groups strongly direct incoming electrophiles to the ortho and para positions. In this case, both groups synergistically direct towards the C6 position, making direct iodination highly likely to yield the undesired 2-amino-6-iodo-4-methylphenol isomer.

To overcome this inherent electronic bias and achieve selective iodination at the C5 position, a three-step strategy is employed. This approach leverages a protection-iodination-deprotection sequence to modulate the electronic and steric properties of the substrate, thereby guiding the iodine atom to the desired position.

The core strategy involves:

  • Protection: The highly activating amino group of 2-amino-4-methylphenol is temporarily converted to a less activating and more sterically demanding acetamido group. This modification reduces the reactivity of the ortho positions (C3 and C6).

  • Regioselective Iodination: The intermediate, N-(2-hydroxy-5-methylphenyl)acetamide, is then subjected to electrophilic iodination. The acetamido group, while still ortho-directing, provides sufficient steric hindrance to disfavor substitution at the adjacent C3 position. This, combined with the electronic environment, promotes iodination at the C5 position.

  • Deprotection: The final step involves the hydrolysis of the acetamido group to regenerate the free amine, yielding the target molecule, 2-Amino-5-iodo-4-methylphenol, with high purity.

This strategic approach is visualized in the workflow diagram below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Iodination cluster_2 Step 3: Deprotection A 2-Amino-4-methylphenol B N-(2-hydroxy-5-methylphenyl)acetamide A->B Acetic Anhydride, Water C_intermediate N-(2-hydroxy-4-iodo-5-methylphenyl)acetamide B->C_intermediate N-Iodosuccinimide (NIS), Acetonitrile C 2-Amino-5-iodo-4-methylphenol D 2-Amino-5-iodo-4-methylphenol C_intermediate->D Aqueous HCl, Heat

Caption: Overall synthetic workflow for 2-Amino-5-iodo-4-methylphenol.

Part 1: Protection of 2-Amino-4-methylphenol

Protocol: Acetylation

This protocol details the N-acetylation of 2-amino-4-methylphenol. The use of acetic anhydride in an aqueous medium provides a scalable and efficient method for this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-Amino-4-methylphenol≥98%Sigma-Aldrich
Acetic AnhydrideReagent Grade, ≥98%Sigma-Aldrich
Deionized WaterHigh Purity-
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Ethyl AcetateACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR
500 mL Three-neck round-bottom flask--
Magnetic stirrer and stir bar--
Addition funnel--
Ice bath--
Buchner funnel and filter paper--

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend 2-amino-4-methylphenol (0.1 mol, 12.32 g) in 100 mL of deionized water.

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. While stirring vigorously, add acetic anhydride (0.11 mol, 11.23 g, 10.4 mL) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours. The product will precipitate out of the solution as a white to off-white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL).

  • Drying: Dry the product, N-(2-hydroxy-5-methylphenyl)acetamide, under vacuum at 50 °C to a constant weight.

Expected Yield: 90-95%.

Part 2: Regioselective Iodination

Protocol: Iodination with N-Iodosuccinimide (NIS)

This step is the cornerstone of the synthesis, where the strategic placement of the iodine atom occurs. N-Iodosuccinimide (NIS) is chosen as the iodinating agent for its mild nature and ease of handling, making it suitable for scalable processes.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
N-(2-hydroxy-5-methylphenyl)acetamideFrom Step 1-
N-Iodosuccinimide (NIS)≥98%Sigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentFisher Scientific
Saturated Sodium Bicarbonate Solution--
Brine--
1 L Three-neck round-bottom flask--
Thermometer--
Nitrogen inlet--

Step-by-Step Methodology:

  • Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-(2-hydroxy-5-methylphenyl)acetamide (0.09 mol, 14.87 g) and 300 mL of anhydrous acetonitrile.

  • Reagent Addition: Stir the solution under a nitrogen atmosphere and cool to 0 °C. Add N-Iodosuccinimide (NIS) (0.099 mol, 22.27 g) in one portion.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by adding 100 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Workup: Transfer the mixture to a separatory funnel. Add 200 mL of ethyl acetate and 200 mL of water. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-(2-hydroxy-4-iodo-5-methylphenyl)acetamide can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

Expected Yield: 75-85%.

Part 3: Deprotection to Yield Final Product

Protocol: Acidic Hydrolysis

The final step regenerates the amino group through the hydrolysis of the acetamide under acidic conditions.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
N-(2-hydroxy-4-iodo-5-methylphenyl)acetamideFrom Step 2-
Hydrochloric Acid (HCl)Concentrated, 37%Sigma-Aldrich
EthanolReagent GradeVWR
Sodium Hydroxide (NaOH)Pellets, ACS ReagentFisher Scientific
500 mL Round-bottom flask--
Reflux condenser--
Heating mantle--

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend N-(2-hydroxy-4-iodo-5-methylphenyl)acetamide (0.07 mol, 21.5 g) in a mixture of 150 mL of ethanol and 150 mL of 6M hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the mixture by the slow addition of a 10M sodium hydroxide solution until a pH of 7-8 is reached. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-Amino-5-iodo-4-methylphenol.

Expected Yield: 85-95%.

Data Summary & Trustworthiness

Quantitative Data
StepStarting MaterialProductMolar RatioSolventTemp. (°C)Time (h)Typical Yield (%)
1. Acetylation2-Amino-4-methylphenolN-(2-hydroxy-5-methylphenyl)acetamide1 : 1.1Water0 → RT2.590-95
2. IodinationN-(2-hydroxy-5-methylphenyl)acetamideN-(2-hydroxy-4-iodo-5-methylphenyl)acetamide1 : 1.1Acetonitrile0 → RT12-1675-85
3. HydrolysisN-(2-hydroxy-4-iodo-5-methylphenyl)acetamide2-Amino-5-iodo-4-methylphenol-EtOH/HClReflux4-685-95
Self-Validating System: In-Process Controls

To ensure the reliability and success of the synthesis, in-process controls are crucial.

  • TLC Monitoring: Use a mobile phase of Ethyl Acetate/Hexane (1:1) to monitor the progress of all three steps. Visualize spots using a UV lamp (254 nm) and/or an iodine chamber.

  • HPLC Analysis: For more quantitative analysis, HPLC can be used to determine the conversion of starting material and the purity of the product at each stage. A reverse-phase C18 column with a water/acetonitrile gradient is a suitable starting point for method development.[2]

  • pH Control: During the final neutralization step, careful control of the pH is essential to ensure complete precipitation of the product without forming the phenoxide salt.

Visualization of the Reaction Mechanism

Caption: Electrophilic aromatic substitution mechanism for iodination.

References

  • Organic Syntheses, Coll. Vol. 1, p.517 (1941); Vol. 4, p.920 (1925). [Link: http://www.orgsyn.org/]
  • Patil, B. R., et al. (2005). Iodine and iodic acid: an efficient reagent combination for iodination of aryl hydroxy ketones. Tetrahedron Letters, 46, 7179-7181. [Link: https://www.sciencedirect.com/science/article/pii/S004040390501578X]
  • Racys, D. T., et al. (2016). A Mild and Rapid Method for the Iodination of Arenes Using Silver(I) Triflimide as a Catalyst for the Activation of N-Iodosuccinimide. The Journal of Organic Chemistry, 81(3), 772-780. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.5b02334]
  • Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006). Mono- and Diiodinations of Deactivated Arenes with Strong Electrophilic I+ Reagents Prepared from NaIO4 and either I2 or KI in Concentrated Sulfuric Acid. Synthesis, 2006(07), 1195-1199. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-926401]
  • SIELC Technologies. (2018). Separation of 2-Amino-4-methylphenol on Newcrom R1 HPLC column. [Link: https://sielc.com/2-amino-4-methylphenol.html]

Sources

Procedure for Suzuki-Miyaura coupling using 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Suzuki-Miyaura cross-coupling of 2-Amino-5-iodo-4-methylphenol (1) . This substrate presents specific chemoselective challenges due to the coexistence of a free amine (–NH₂), a free phenol (–OH), and an electron-rich aryl iodide core.

While traditional methods often dictate protecting group strategies (e.g., O-methylation, N-Boc protection) to prevent catalyst poisoning or side reactions, this Application Note provides a direct coupling protocol using robust catalyst systems. This approach reduces step count, improves atom economy, and accelerates library synthesis. A secondary, high-fidelity protected route is provided for difficult boronic acid partners.

Substrate Analysis & Strategic Considerations

Compound: 2-Amino-5-iodo-4-methylphenol Molecular Weight: 249.05 g/mol Reactive Handle: Aryl Iodide (C-I bond at position 5)

Chemo-Electronic Profile
  • Electronic Deactivation: The amine (position 2) and the methyl group (position 4) are electron-donating groups (EDGs). The phenol (position 1), under basic coupling conditions, becomes a phenoxide, a strong EDG.

    • Impact: The electron-rich nature of the ring increases the electron density at the C-I bond, making the oxidative addition step (the first step of the catalytic cycle) slower compared to electron-deficient aryl halides.

  • Catalyst Poisoning Risk: The ortho-relationship between the amine and phenol (or phenoxide) creates a potential N,O-chelating site that can displace monodentate ligands on Palladium, leading to catalyst deactivation (Palladium black formation).

  • Oxidation Sensitivity: Aminophenols are prone to oxidation to quinone imines under basic, aerobic conditions.

Strategic Solution

To overcome these barriers, we utilize:

  • Bidentate Ligands (dppf): The use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) prevents substrate chelation by occupying both coordination sites on the metal.

  • Rigid Deoxygenation: Essential to prevent oxidative degradation of the aminophenol.

  • Biphasic Solvent System: Dioxane/Water allows for the solubility of the inorganic base while maintaining the organic substrate in solution.

Experimental Protocols

Method A: Direct Coupling (Recommended)

Best for: Rapid synthesis, standard boronic acids, process efficiency.

Reagents & Materials:

  • Substrate: 2-Amino-5-iodo-4-methylphenol (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Vessel Preparation: Charge a reaction vial or round-bottom flask with a magnetic stir bar.

  • Solids Addition: Add 2-Amino-5-iodo-4-methylphenol (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

    • Note: If the boronic acid is expensive, it can be added last to minimize non-productive decomposition.

  • Inerting (Critical): Cap the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Syringe in 1,4-Dioxane (Concentration: 0.1 M – 0.2 M relative to substrate).

  • Base Addition: Add degassed 2.0 M aq. K₂CO₃ (3.0 equiv) via syringe.

    • Observation: The solution may darken slightly due to phenoxide formation.

  • Reaction: Heat the mixture to 85–90°C in an oil bath or heating block. Stir vigorously.

    • Time: Typically 2–6 hours. Monitor by LC-MS.

  • Workup (pH Adjustment):

    • Cool to room temperature.[1]

    • Crucial Step: The product exists as a phenoxide salt. Carefully adjust pH to ~6–7 using 1M HCl or saturated NH₄Cl solution to protonate the phenol and facilitate extraction.

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).

Method B: Protected Route (High Fidelity)

Best for: Unstable boronic acids, ultra-high purity requirements, or if Method A fails due to oxidation.

Workflow:

  • Protection: Treat substrate with Boc₂O (1.1 equiv) in THF/Water with NaHCO₃ to generate the N-Boc-protected intermediate . (Phenol protection is usually unnecessary if N is protected, but O-Benzyl can be added if needed).

  • Coupling: Perform Suzuki coupling using Pd(PPh₃)₄ or Pd(dppf)Cl₂ as per Method A.

  • Deprotection: Treat the purified biaryl with 4M HCl in Dioxane or TFA/DCM to remove the Boc group.

Visualization & Logic

Figure 1: Reaction Mechanism & Logic

This diagram illustrates the catalytic cycle, highlighting the specific challenges of the aminophenol substrate.

SuzukiMechanism Substrate 2-Amino-5-iodo-4-methylphenol (Electron Rich / Chelation Risk) OxAdd Oxidative Addition Complex (Ar-Pd(II)-I) Substrate->OxAdd + Pd(0) Oxidation RISK: Oxidation to Quinone Imine (Prevented by Degassing) Substrate->Oxidation O2 Present Poisoning RISK: Catalyst Poisoning (Prevented by Bidentate Ligand) Substrate->Poisoning Monodentate Ligands Pd0 Pd(0) Active Species (Ligand: dppf) Pd0->OxAdd Cycle Start BaseStep Base Activation (Formation of Ar-Pd-OH / Boronate) OxAdd->BaseStep + Base (OH-) Transmetal Transmetalation (Ar-Pd-Ar') BaseStep->Transmetal + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration Product Biaryl Aminophenol Product RedElim->Product

Caption: Mechanistic pathway of the Suzuki coupling showing critical control points (Red) to prevent oxidation and catalyst poisoning.

Figure 2: Experimental Workflow (Method A)

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Degas CRITICAL: Degas Solvent (Sparge Ar/N2 for 15 min) Start->Degas Mix Combine & Heat (85-90°C, 2-6h) Degas->Mix Check LC-MS Check (Look for M+H) Mix->Check Check->Mix Incomplete Acidify Workup: Acidify to pH 6-7 (Neutralize Phenoxide) Check->Acidify Complete Isolate Extraction & Purification Acidify->Isolate

Caption: Operational workflow for Method A highlighting the critical degassing and acidification steps.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation (Pd Black).Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Ensure strict inert atmosphere.
Dark/Black Mixture Oxidation of aminophenol.Degas solvents before adding catalyst. Add a reducing agent (e.g., small amount of sodium ascorbate) if persistent.
Product in Aqueous Layer Phenol is deprotonated (Phenoxide).Ensure aqueous layer is acidified to pH 6–7 during workup to protonate the phenol and drive it into the organic layer.
Protodeboronation Unstable boronic acid.Use Boronic Esters (Pinacol) instead of acids. Lower temp to 70°C and extend time. Add base slowly.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link

  • Specific Protocol Adaptation: Adapted from general procedures for unprotected haloanilines described in Journal of Organic Chemistry and Organic Letters focusing on aminophenol stability.

Disclaimer: This protocol involves the use of hazardous chemicals. Always review Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Application Note: Strategic Utilization of 2-Amino-5-iodo-4-methylphenol in Divergent Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in anticancer, antimicrobial, and kinase-inhibitory therapeutics. This Application Note details the strategic use of 2-Amino-5-iodo-4-methylphenol as a high-value building block.

Unlike simple aminophenols, this precursor offers a dual-advantage:

  • The 5-Iodo Handle: Provides a pre-installed site for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) after the heterocyclic ring is formed.

  • The 4-Methyl Group: Introduces steric bulk and lipophilicity adjacent to the iodine site, modulating the metabolic stability and binding affinity of the final drug candidate.

Regiochemical Mapping

Correct structural assignment is critical. Upon cyclization, the phenol carbon (C1) becomes O-1, and the amino-bearing carbon (C2) becomes N-3. Consequently:

  • The 4-methyl group maps to the C5 position of the benzoxazole.

  • The 5-iodo group maps to the C6 position of the benzoxazole.

The resulting scaffold is 6-iodo-5-methylbenzoxazole , a highly functionalizable core.

Chemical Pathway & Logic

The following workflow illustrates the "Build-Then-Diversify" strategy. We prioritize Method B (Oxidative Cyclization) over acid-catalyzed condensation to preserve the labile C-I bond and allow immediate introduction of sensitive R-groups at the 2-position.

Benzoxazole_Synthesis Precursor 2-Amino-5-iodo-4-methylphenol (Starting Material) SchiffBase Intermediate Schiff Base Precursor->SchiffBase Condensation (EtOH, RT) Scaffold 6-Iodo-5-methylbenzoxazole (Core Scaffold) SchiffBase->Scaffold Oxidative Cyclization (DMSO, 100°C) Library 2,5,6-Trisubstituted Benzoxazole Library Scaffold->Library Pd-Catalyzed Functionalization Aldehyde R-CHO (Aldehyde) Aldehyde->SchiffBase Oxidant Oxidant (Na2S2O5 or O2) Oxidant->Scaffold Boronic R'-B(OH)2 (Suzuki Coupling) Boronic->Library

Figure 1: The divergent synthesis workflow. The iodine handle at C6 is preserved during cyclization, enabling library generation in the final step.

Experimental Protocols

Protocol A: Construction of the Scaffold (Oxidative Cyclization)

Objective: Synthesize 2-substituted-6-iodo-5-methylbenzoxazole. Rationale: We utilize sodium metabisulfite (Na2S2O5) as a mild oxidant. This avoids the harsh acidic conditions of Polyphosphoric Acid (PPA) which can cause de-iodination or charring.

Reagents:

  • 2-Amino-5-iodo-4-methylphenol (1.0 equiv)

  • Aromatic/Aliphatic Aldehyde (1.1 equiv)

  • Sodium Metabisulfite (Na2S2O5) (1.2 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-iodo-4-methylphenol (1.0 mmol) and the chosen Aldehyde (1.1 mmol) in DMSO (5 mL).

  • Imine Formation: Stir the mixture at Room Temperature (RT) for 30 minutes. Checkpoint: The solution often changes color (yellow/orange) indicating Schiff base formation.

  • Oxidant Addition: Add Na2S2O5 (1.2 mmol) in a single portion.

  • Cyclization: Heat the reaction mixture to 100°C for 3–5 hours. Monitor via TLC (eluent: 20% EtOAc/Hexane). The fluorescent benzoxazole spot should appear (high Rf).

  • Work-up: Cool to RT. Pour the mixture onto crushed ice (50 g). A precipitate should form.

    • If solid forms: Filter, wash copiously with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography.

Yield Expectation: 75–90% depending on the aldehyde.

Protocol B: Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalize the C6-position using the iodine handle. Rationale: The C-I bond is highly reactive toward oxidative addition by Pd(0), allowing coupling under mild conditions that tolerate the benzoxazole ring.

Reagents:

  • 6-Iodo-5-methylbenzoxazole derivative (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or Pd(PPh3)4

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a microwave vial or pressure tube with Nitrogen/Argon.

  • Loading: Add the Benzoxazole scaffold (0.5 mmol), Boronic Acid (0.75 mmol), and Pd catalyst (0.025 mmol).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M K2CO3 (0.75 mL).

  • Degassing: Bubble Nitrogen through the solution for 5 minutes (essential to prevent homocoupling).

  • Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).

  • Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Analytical Profile & Quality Control

When validating the 6-iodo-5-methylbenzoxazole scaffold, look for these specific NMR signatures.

Feature1H NMR Signal (Approx.[2] ppm in DMSO-d6)Structural Insight
C2-H δ 8.5 – 8.8 (s, 1H)Present only if using Formic acid/Orthoformate. If using aldehyde, this is replaced by the R-group.
C7-H δ 7.8 – 8.0 (s, 1H)Proton adjacent to Oxygen (shielded relative to C4). Singlet due to C6-I and C5-Me blocking coupling.
C4-H δ 7.5 – 7.7 (s, 1H)Proton adjacent to Nitrogen. Singlet.
Methyl δ 2.3 – 2.5 (s, 3H)Distinctive singlet for the 5-Methyl group.

Troubleshooting Guide:

  • Problem: Low yield in Protocol A.

    • Cause: Incomplete oxidation of the intermediate indoline/Schiff base.

    • Fix: Increase oxidant to 2.0 equiv or switch to open-air reflux in ethanol with catalytic I2.

  • Problem: De-iodination during Suzuki coupling.

    • Cause: Overheating or "hydride" source present.

    • Fix: Ensure strictly anhydrous dioxane if using hydride-sensitive catalysts; reduce temp to 80°C.

References

  • Soni, S., et al. (2023).[3] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 13, 24093-24111.[3]

  • Mayo, M. S., et al. (2014).[4] "Cyclization Reactions of 2-Aminophenols with β-Diketones Catalyzed by a Combination of Brønsted Acid and CuI." The Journal of Organic Chemistry, 79(13), 6310–6314.

  • Venkatesh, T., et al. (2021). "Green approach for the synthesis of 2-substituted benzoxazoles...". National Institutes of Health (NIH) / PubMed.

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions."

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 5-iodo-4-methyl-2-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-iodo-4-methyl-2-aminophenol in Medicinal Chemistry

5-iodo-4-methyl-2-aminophenol is a highly functionalized aromatic building block of significant interest to the drug discovery and development community. Its strategic placement of an iodo group, a versatile handle for cross-coupling reactions, alongside amino and hydroxyl functionalities, makes it an invaluable scaffold for the synthesis of complex molecular architectures.[1] These derivatives are prevalent in a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[2] The ability to selectively functionalize the aryl iodide allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry.

This comprehensive guide provides detailed protocols and expert insights into the most pertinent palladium-catalyzed cross-coupling reactions for 5-iodo-4-methyl-2-aminophenol, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to efficiently generate libraries of novel compounds for biological screening.

Challenges and Considerations in the Cross-Coupling of 5-iodo-4-methyl-2-aminophenol

The inherent functionalities of 5-iodo-4-methyl-2-aminophenol present unique challenges and opportunities in cross-coupling reactions. The electron-donating nature of the amino and hydroxyl groups can influence the reactivity of the aryl iodide. Furthermore, these groups can potentially coordinate with the palladium catalyst, necessitating careful selection of ligands and reaction conditions to avoid catalyst deactivation. Protecting group strategies for the amino and hydroxyl functionalities may be considered, but this guide will focus on protecting-group-free approaches where feasible to enhance synthetic efficiency.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures.[2][3] In the context of 5-iodo-4-methyl-2-aminophenol, this reaction enables the introduction of a diverse range of aryl and heteroaryl moieties.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.[4] The choice of base is critical for the activation of the boronic acid, facilitating the transmetalation step.[5]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-I 5-iodo-4-methyl-2-aminophenol Aryl-I->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)(I)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Pd(II)_Aryl_Complex Aryl-Pd(II)(R)L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed as a starting point for the coupling of various aryl and heteroaryl boronic acids with 5-iodo-4-methyl-2-aminophenol.

Materials:

  • 5-iodo-4-methyl-2-aminophenol

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 5-iodo-4-methyl-2-aminophenol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄A versatile and commercially available Pd(0) catalyst suitable for a wide range of substrates.
Ligand Triphenylphosphine (in Pd(PPh₃)₄)Provides a good balance of stability and reactivity for the catalytic complex.
Base K₂CO₃A moderately strong inorganic base effective for activating boronic acids without promoting side reactions.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amine nucleophiles.[6][7][8] This reaction is particularly valuable for synthesizing substituted anilines and related compounds.

Mechanistic Insights

The catalytic cycle for Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent catalyst decomposition.[8]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Aryl-I 5-iodo-4-methyl-2-aminophenol Aryl-I->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)(I)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R₂NH Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination Pd(II)_Amido_Complex Aryl-Pd(II)(NR₂)L Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Recommended Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point for the coupling of primary or secondary amines with 5-iodo-4-methyl-2-aminophenol.

Materials:

  • 5-iodo-4-methyl-2-aminophenol

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, add 5-iodo-4-methyl-2-aminophenol (1.0 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.08 mmol) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (0.02 mmol) and toluene (5 mL).

  • Add the amine (1.2 mmol).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃A common and effective Pd(0) precursor.
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand that is highly effective for a broad range of amination reactions.
Base NaOtBuA strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations.
Solvent TolueneA non-polar aprotic solvent that is well-suited for this type of cross-coupling.
Temperature 100 °CFacilitates the reaction kinetics for a variety of amine coupling partners.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[11][12] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis and can be found in various natural products and pharmaceuticals.

Mechanistic Principles

The Sonogashira reaction is typically co-catalyzed by palladium and copper.[11][12] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. Recent advancements have also led to the development of copper-free Sonogashira protocols.[13][14]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-I 5-iodo-4-methyl-2-aminophenol Aryl-I->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)(I)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation_Pd Transmetalation Pd(II)_Complex->Transmetalation_Pd Pd(II)_Alkynyl_Complex Aryl-Pd(II)(C≡CR)L2 Transmetalation_Pd->Pd(II)_Alkynyl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Terminal_Alkyne R-C≡C-H Copper_Acetylide Cu-C≡C-R Terminal_Alkyne->Copper_Acetylide Cu(I) CuI Cu(I)->Copper_Acetylide Base_Sonogashira Base (e.g., Et₃N) Base_Sonogashira->Copper_Acetylide Copper_Acetylide->Transmetalation_Pd

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.

Standard Protocol for Sonogashira Coupling

This protocol provides a reliable method for the coupling of terminal alkynes with 5-iodo-4-methyl-2-aminophenol.

Materials:

  • 5-iodo-4-methyl-2-aminophenol

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 5-iodo-4-methyl-2-aminophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add dry, degassed THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A stable and effective Pd(II) catalyst that is reduced in situ to the active Pd(0) species.
Copper Co-catalyst CuIActivates the terminal alkyne to facilitate transmetalation to the palladium center.
Base Triethylamine (Et₃N)Acts as both a base and a solvent, facilitating the formation of the copper acetylide and neutralizing the HI byproduct.
Solvent THFA suitable aprotic solvent for dissolving the reactants and facilitating the reaction.
Temperature Room TemperatureMany Sonogashira couplings proceed efficiently at ambient temperature, minimizing side reactions.

Conclusion

The cross-coupling reactions of 5-iodo-4-methyl-2-aminophenol are indispensable tools for the synthesis of novel and complex molecules in drug discovery. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for the formation of C-C and C-N bonds, respectively. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this valuable building block. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be key to achieving high yields and purity for specific substrates.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Ito, Y., Moon, J., Kanzaki, Y., Nishio, T., Kimishima, A., Aoyama, H., Kanomata, K., & Akai, S. (2025). Cross‐Dehydrogenative Coupling Reaction of 4‐Aminophenols with 2‐Naphthols Catalyzed by a Mesoporous Silica‐Supported Oxovanadium Catalyst. Asian Journal of Organic Chemistry.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • PMC - NIH. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Available at: [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available at: [Link]

  • Taylor & Francis. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Available at: [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions | Request PDF. Available at: [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • Xingwei Li. (2024). Aminative Suzuki–Miyaura coupling. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2025). (PDF) Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Available at: [Link]

  • PubMed. (n.d.). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Available at: [Link]

  • ResearchGate. (2025). (PDF) Cross‐Dehydrogenative Coupling Reaction of 4‐Aminophenols with 2‐Naphthols Catalyzed by a Mesoporous Silica‐Supported Oxovanadium Catalyst. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Available at: [Link]

  • PMC. (n.d.). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • ResearchGate. (2025). (PDF) Atroposelective Suzuki–Miyaura Coupling to Form 2‐Amino‐2′‐Hydroxybiphenyls Enabled by sRuPhos. Available at: [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2024). Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Available at: [Link]

  • PMC - NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available at: [Link]

  • ResearchGate. (2025). Atroposelective Suzuki–Miyaura Coupling to Form 2‐Amino‐2′‐Hydroxybiphenyls Enabled by sRuPhos. Available at: [Link]

  • NIH. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]

Sources

Preparation of radiolabeled ligands using 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis of High-Affinity Benzoxazole Ligands from 2-Amino-5-iodo-4-methylphenol

Executive Summary

This application note details the protocol for utilizing 2-Amino-5-iodo-4-methylphenol as a critical scaffold in the development of radiolabeled benzoxazole ligands. These ligands, structurally analogous to IMPY and Thioflavin-T , are primary candidates for in vivo imaging of


-amyloid plaques (Alzheimer’s Disease) and neurofibrillary tangles (Tauopathies) using SPECT (I-123) or PET (I-124).

The guide focuses on the "Cold-Precursor-Hot" workflow:

  • Scaffold Synthesis: Using 2-Amino-5-iodo-4-methylphenol to construct the non-radioactive iodinated reference standard (e.g., 6-Iodo-5-methyl-2-(4'-dimethylaminophenyl)benzoxazole).

  • Precursor Activation: Converting the iodinated standard into a tributylstannyl labeling precursor.

  • Radiosynthesis: Oxidative iododestannylation to generate the high-specific-activity radioligand.

Scientific Rationale & Chemical Basis

The Role of 2-Amino-5-iodo-4-methylphenol

The specific substitution pattern of this aminophenol intermediate is non-trivial. In the context of benzoxazole synthesis:

  • The Phenol/Amino Pairing: Provides the 1,2-heteroatom core necessary for condensation with aldehydes to form the benzoxazole ring.

  • The 5-Iodo Substituent: Upon cyclization, this iodine atom is positioned at the C6 location of the benzoxazole ring. This position is electronically conjugated to the 2-phenyl ring, mimicking the electronic distribution of the dimethylamino-group in Thioflavin-T, which is critical for binding affinity to the amyloid

    
    -sheet secondary structure.
    
  • The 4-Methyl Substituent: Becomes the C5-methyl group on the benzoxazole. This lipophilic moiety enhances Blood-Brain Barrier (BBB) permeability (

    
     adjustment) without significantly disrupting the planar binding interface.
    
Retrosynthetic Analysis

The radiosynthesis relies on the Iododestannylation reaction.[1] Direct electrophilic iodination of the unfunctionalized benzoxazole is often non-regioselective. Therefore, we first synthesize the authentic iodinated ligand using our specific phenol, convert it to a stannane, and then exchange the stannane for radioiodine.

Experimental Protocols

Part A: Synthesis of the Reference Standard (Cold Ligand)

Objective: To synthesize 6-Iodo-5-methyl-2-(4'-dimethylaminophenyl)benzoxazole.

Reagents:

  • 2-Amino-5-iodo-4-methylphenol (1.0 eq)

  • 4-(Dimethylamino)benzaldehyde (1.1 eq)

  • Sodium Metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ) (Oxidant)
  • Ethanol (Solvent)[2][3]

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-Amino-5-iodo-4-methylphenol (249 mg, 1 mmol) and 4-(dimethylamino)benzaldehyde (164 mg, 1.1 mmol) in absolute ethanol (10 mL).

  • Reflux: Heat the mixture to reflux for 2 hours. A Schiff base intermediate (imine) will form.

  • Cyclization: Add Na

    
    S
    
    
    
    O
    
    
    (380 mg, 2 mmol) dissolved in a minimum amount of water. Continue refluxing for 4–6 hours. The oxidant drives the closure of the oxazole ring.
  • Workup: Cool the reaction to room temperature. Pour into ice-cold water (50 mL). The product usually precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexane:Ethyl Acetate, 8:2).

  • Characterization: Verify structure via

    
    H-NMR and Mass Spectrometry (ESI-MS). Expect 
    
    
    
    [M+H]
    
    
    .
Part B: Synthesis of the Labeling Precursor (Stannylation)

Objective: To convert the cold iodide into the tributylstannyl precursor.

Reagents:

  • Cold Ligand (from Part A)

  • Bis(tributyltin) [

    
    ]
    
  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ]
  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: Flame-dry a two-neck flask under Argon.

  • Loading: Add Cold Ligand (100 mg),

    
     (excess, ~5 eq), and Pd(PPh
    
    
    
    )
    
    
    (10 mol%) to the flask.
  • Solvation: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Reflux at 110°C for 12–18 hours under inert atmosphere. The Pd(0) catalyst inserts into the C-I bond, facilitating the Stille coupling.

  • Purification: Cool and concentrate in vacuo. Purify immediately using neutral alumina column chromatography (Silica gel can cause destannylation). Elute with Hexane/EtOAc (95:5).

  • Storage: Store the stannyl precursor at -20°C under Argon. It is sensitive to moisture and acid.

Part C: Radiosynthesis (Iododestannylation)

Objective: To prepare the [I-123] or [I-125] labeled ligand.

Reagents:

  • Stannyl Precursor (50 µg in 50 µL EtOH)

  • Sodium Iodide [

    
    I]NaI or [
    
    
    
    I]NaI (in 0.1 M NaOH)
  • Hydrogen Peroxide (30%) or Chloramine-T

  • Hydrochloric Acid (0.1 M)

Protocol:

  • Reaction Vial: In a generic reaction vial, add 10–50 µL of the radioactive sodium iodide solution (typical activity 1–5 mCi).

  • Acidification: Add 0.1 M HCl to adjust pH to ~4–5.

  • Precursor Addition: Add the Stannyl Precursor solution (50 µg).

  • Oxidation: Add 10 µL of H

    
    O
    
    
    
    (3%) or Chloramine-T (1 mg/mL).
  • Incubation: Vortex and let stand at room temperature for 5–10 minutes. The electrophilic radioiodine (

    
    ) generated in situ displaces the tributyltin group.
    
  • Quenching: Terminate the reaction by adding saturated Sodium Bisulfite (NaHSO

    
    ) solution (100 µL).
    
  • Neutralization: Add saturated Sodium Bicarbonate (NaHCO

    
    ) to neutralize the pH.
    

Quality Control & Validation

Data Summary Table: Typical Radiochemical Parameters

ParameterSpecificationMethod
Radiochemical Yield (RCY) > 75% (decay corrected)Radio-HPLC integration
Radiochemical Purity (RCP) > 98%Radio-HPLC / Radio-TLC
Specific Activity (SA) > 2000 Ci/mmol (No-carrier-added)UV absorbance vs. Activity
Total Synthesis Time < 45 minutesEnd-of-synthesis timestamp
Lipophilicity (LogP) 2.5 – 3.5Octanol/Water partition

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase: Acetonitrile : Water (0.1% TEA) [70:30 Isocratic].

  • Flow Rate: 1.0 mL/min.

  • Detection: Gamma detector (Radio) and UV (350 nm).

  • Validation: The radioactive peak must co-elute with the "Cold Standard" synthesized in Part A.

Process Visualization (Workflow)

The following diagram illustrates the critical pathway from the 2-Amino-5-iodo-4-methylphenol starting material to the final radioligand.

Radiosynthesis cluster_QC Quality Control Precursor 2-Amino-5-iodo- 4-methylphenol ColdLigand Reference Standard (Cold Iodinated Ligand) Precursor->ColdLigand Condensation & Cyclization (Na2S2O5) Aldehyde 4-(Dimethylamino) benzaldehyde Aldehyde->ColdLigand Stannyl Tributylstannyl Precursor ColdLigand->Stannyl Pd(0), (Bu3Sn)2 Stille Coupling HotLigand Final Radiolabeled Ligand Stannyl->HotLigand Iododestannylation Radioiodine [I-123/125]NaI + Oxidant Radioiodine->HotLigand HPLC HPLC Purification (Co-elution check) HotLigand->HPLC

Caption: Figure 1. Synthetic pathway converting 2-Amino-5-iodo-4-methylphenol into a high-affinity radioligand via stannyl-precursor intermediate.

References

  • Synthesis of Benzoxazole Derivatives for Amyloid Imaging Title: Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque.[4][5] Source: Bioorganic & Medicinal Chemistry Letters (2009).[4] URL:[Link]

  • Radiolabeling via Iododestannylation (General Protocol) Title: 2-(4'-Dimethylaminophenyl)-6-[125I]iodobenzothiazole ([125I]TZDM): A Potential Radioligand for Amyloid Plaque Imaging.[1] Source: Molecular Imaging and Biology (2007).[1] URL:[Link]

  • Oxidative Cyclization of Aminophenols Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[6] Source: RSC Advances (2023). URL:[Link]

  • Iodination of Phenols (Precursor Synthesis) Title: Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water.[7] Source: Journal of the Brazilian Chemical Society (2010).[7] URL:[Link]

Sources

Application Note & Protocols: High-Purity Crystallization of 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of 2-Amino-5-iodo-4-methylphenol to high purity via crystallization. Substituted phenols are a critical class of molecules in pharmaceuticals and material science, where purity is paramount for efficacy, safety, and material performance.[1] This guide details two primary, robust crystallization methodologies—Cooling Crystallization and Anti-Solvent Crystallization—offering step-by-step protocols. It emphasizes the foundational principles of solvent selection, solubility, and process parameter control to achieve optimal crystal size, form, and purity. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the protocols effectively. All methodologies are presented with the goal of meeting stringent purity specifications, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]

Introduction: The Imperative for Purity

2-Amino-5-iodo-4-methylphenol is a highly functionalized aromatic compound, suggesting its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) or specialized organic materials. In such applications, the purity of starting materials and intermediates directly impacts the yield, impurity profile, and overall quality of the final product. Even trace impurities can lead to unwanted side reactions, compromise biological activity, or introduce toxic components.

Crystallization is a powerful and widely used purification technique in the chemical and pharmaceutical industries.[5][6][7] It leverages differences in solubility to selectively separate a target compound from impurities. A successful crystallization process not only purifies the compound but also allows for control over critical solid-state properties such as crystal size and morphology, which are vital for downstream processing like filtration and drying.[8] This note provides the theoretical basis and practical protocols to develop a robust crystallization process for 2-Amino-5-iodo-4-methylphenol.

Foundational Principles: Physicochemical Properties and Solvent Selection

A successful crystallization is predicated on a thorough understanding of the compound's properties and its interaction with various solvents.

Physicochemical Characteristics

While specific experimental data for 2-Amino-5-iodo-4-methylphenol is not widely published, we can infer its behavior from its structural components: an aminophenol with iodo and methyl substitutions.

  • Structure: The molecule contains both a basic amino group (-NH2) and an acidic phenolic hydroxyl group (-OH). This amphoteric nature means its solubility is highly pH-dependent.[9]

  • Solubility Profile: It is expected to have limited solubility in water but good solubility in organic solvents like ethanol and acetone.[9] The presence of the polar amino and hydroxyl groups allows for hydrogen bonding, while the iodinated aromatic ring contributes to its hydrophobicity.

  • Purity Goal: The objective is to design a process that reduces process-related impurities and degradation products to levels compliant with regulatory standards, such as those specified in ICH Q3A and Q6A guidelines.[4][10]

The Critical Role of the Solvent

The choice of solvent is the most critical factor in developing a crystallization process.[7] An ideal solvent should exhibit:

  • High solubility for the target compound at elevated temperatures and low solubility at lower temperatures . This differential solubility is the driving force for cooling crystallization.

  • Favorable solubility profile for impurities , either keeping them dissolved in the mother liquor or preventing their incorporation into the crystal lattice.

  • Chemical inertness to avoid any reaction with the target compound.

  • Appropriate boiling point for ease of handling and removal during drying.

  • Safety and environmental acceptability .

  • The ability to produce a stable, desired polymorphic form.

A preliminary solvent screen is the first practical step. This involves testing the solubility of the crude 2-Amino-5-iodo-4-methylphenol in a range of solvents at both room temperature and the solvent's boiling point.

Solvent Class Example Solvents Expected Solubility Behavior for 2-Amino-5-iodo-4-methylphenol Potential Use
Alcohols Methanol, Ethanol, Isopropanol (IPA)Good solubility, especially when heated. Favorable temperature coefficient.Primary solvent for cooling crystallization.
Ketones Acetone, Methyl Ethyl Ketone (MEK)High dissolving power.Primary solvent for anti-solvent crystallization.
Esters Ethyl AcetateModerate solubility.Possible for cooling crystallization.
Aromatic Hydrocarbons TolueneModerate to good solubility, especially for non-polar impurities.Component in mixed-solvent systems.
Aliphatic Hydrocarbons Heptane, HexaneVery low solubility.Potent anti-solvent.
Water H₂OLow solubility, but pH-dependent.Potent anti-solvent.

Table 1: Representative solvents for screening and their anticipated utility.

Crystallization Methodologies & Protocols

Based on the anticipated properties of the target compound, cooling and anti-solvent crystallization are the most promising methods for achieving high purity.

Method 1: Cooling Crystallization from a Single Solvent

This is the most common and straightforward crystallization technique, relying on the principle that solubility decreases as the temperature of the solution is lowered.[7]

Causality & Rationale: By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool, the solution becomes supersaturated.[6] This supersaturation is the thermodynamic driving force for nucleation and crystal growth. Slow cooling is crucial as it allows for the selective incorporation of target molecules into the growing crystal lattice, excluding impurities which remain in the "mother liquor".[6][11][12]

Protocol 3.1: Lab-Scale Cooling Crystallization

Objective: To purify crude 2-Amino-5-iodo-4-methylphenol using isopropanol (IPA) as the solvent.

Materials:

  • Crude 2-Amino-5-iodo-4-methylphenol

  • Isopropanol (IPA), reagent grade

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirring

  • Condenser

  • Buchner funnel and filter flask assembly

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place 10.0 g of crude 2-Amino-5-iodo-4-methylphenol into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 50 mL of IPA.

  • Heating to Saturation: Gently heat the mixture with stirring. Add small additional volumes of IPA until the solid completely dissolves at a near-boiling temperature. It is critical to use the minimum amount of hot solvent to ensure a high recovery yield.[6]

  • Slow Cooling (Crystal Formation): Once dissolved, remove the flask from the heat source. Insulate the flask (e.g., by placing it on a cork ring or covering it with a beaker) to promote slow cooling to room temperature.[11] Slow cooling is essential for the formation of large, pure crystals.[12][13]

  • Inducing Crystallization (If Necessary): If crystals do not form spontaneously, nucleation can be induced by scratching the inner wall of the flask with a glass rod or by adding a tiny "seed" crystal of pure product.[5]

  • Maturation & Yield Maximization: Once the solution has reached room temperature and crystallization appears complete, place the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the product from the cold solvent.[11]

  • Isolation: Set up the Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold IPA.

  • Filtration & Washing: Quickly pour the cold crystal slurry onto the filter. Wash the collected crystals with a small amount (2 x 10 mL) of ice-cold IPA to rinse away the impurity-laden mother liquor. Rationale: Using ice-cold solvent for washing minimizes the dissolution of the desired product.

  • Drying: Dry the purified crystals under vacuum at a temperature appropriate for the compound's stability (e.g., 40-50 °C) until a constant weight is achieved.

G cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Finishing A Charge Crude Solid & Solvent B Heat to Dissolution (Saturated Solution) A->B Add Heat C Controlled Slow Cooling (Nucleation & Growth) B->C Remove Heat D Ice Bath Maturation (Maximize Yield) C->D T < RT E Vacuum Filtration D->E F Wash with Cold Solvent E->F ML ML E->ML Mother Liquor (Impurities) G Dry Under Vacuum F->G H High-Purity Product G->H

Method 2: Anti-Solvent Crystallization

This technique is employed when a suitable single solvent with a strong temperature-solubility coefficient cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is insoluble, causing it to precipitate.[14][15]

Causality & Rationale: The addition of an anti-solvent changes the polarity of the solvent system, drastically reducing the solubility of the target compound.[15][16] This induces a high level of supersaturation, leading to rapid nucleation and crystallization. The rate of anti-solvent addition is a critical parameter; slow addition is generally preferred to allow for controlled crystal growth and prevent the formation of amorphous solids or the trapping of impurities.

Protocol 3.2: Lab-Scale Anti-Solvent Crystallization

Objective: To purify crude 2-Amino-5-iodo-4-methylphenol using an acetone/water solvent/anti-solvent system.

Materials:

  • Crude 2-Amino-5-iodo-4-methylphenol

  • Acetone, reagent grade

  • Deionized Water (anti-solvent)

  • Jacketed reaction vessel with overhead stirrer (preferred for control) or Erlenmeyer flask

  • Addition funnel or syringe pump

Procedure:

  • Dissolution: Dissolve 10.0 g of crude 2-Amino-5-iodo-4-methylphenol in the minimum required volume of acetone at room temperature in the reaction vessel. Ensure complete dissolution.

  • Setup for Addition: If using an overhead stirrer, set a moderate agitation speed (e.g., 150-200 RPM) to ensure good mixing without causing excessive secondary nucleation.

  • Controlled Anti-Solvent Addition: Slowly add deionized water (the anti-solvent) to the acetone solution via an addition funnel or syringe pump over a period of 30-60 minutes. The solution will become turbid as the product begins to precipitate. Rationale: A slow, controlled addition rate is key to managing supersaturation and promoting the growth of well-defined crystals over rapid, uncontrolled precipitation.[5]

  • Maturation: After the addition is complete, allow the resulting slurry to stir at room temperature for an additional 1-2 hours to ensure crystallization is complete and the system has reached equilibrium.

  • Isolation, Washing & Drying: Isolate the crystals by vacuum filtration as described in Protocol 3.1 (steps 6-7). Wash the filter cake with a pre-mixed solution of acetone/water (e.g., 20:80 v/v) to remove the mother liquor without re-dissolving the product. Dry the purified product under vacuum.

G cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Finishing A Dissolve Crude Solid in 'Good' Solvent (e.g., Acetone) B Controlled Addition of 'Anti-Solvent' (e.g., Water) A->B Start Stirring C Induce Supersaturation (Nucleation & Growth) B->C Reduce Solubility D Slurry Maturation (Equilibration) C->D E Vacuum Filtration D->E F Wash with Solvent/Anti-Solvent Mix E->F ML ML E->ML Mother Liquor (Impurities) G Dry Under Vacuum F->G H High-Purity Product G->H

Quality Control and Troubleshooting

A self-validating protocol requires analytical confirmation of purity and a plan for addressing common issues.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the main component and detecting/quantifying impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

  • Differential Scanning Calorimetry (DSC): Provides a more precise thermal profile and can detect polymorphic transitions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can detect structurally similar impurities.

Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Oiling Out The compound's solubility is exceeded above its melting point, or the cooling rate is too fast.Reduce the initial concentration of the solute. Slow down the cooling rate or the anti-solvent addition rate. Ensure the dissolution temperature is below the compound's melting point.
Poor Yield Too much solvent was used. The compound has significant solubility in the cold mother liquor.Use the minimum amount of hot solvent for dissolution. Ensure the slurry is cooled sufficiently in an ice bath. Consider a different solvent system.
Fine Powder Formed Nucleation rate is much higher than the growth rate (crash precipitation).Reduce the rate of supersaturation generation (slower cooling or anti-solvent addition). Add seed crystals at the point of saturation.
Impurities Still Present Impurities co-crystallized with the product. Inefficient washing.Re-crystallize the material a second time. Select a solvent system where the impurity is highly soluble. Ensure the filter cake is washed with fresh, ice-cold solvent.

Conclusion

The successful crystallization of 2-Amino-5-iodo-4-methylphenol to high purity is an achievable goal through the systematic application of either cooling or anti-solvent crystallization techniques. The protocols provided herein serve as a robust starting point. Optimal results will be achieved by careful solvent screening, controlled generation of supersaturation, and diligent post-crystallization processing. By understanding the causal principles behind each step, researchers can effectively troubleshoot and adapt these methods to produce material that meets the stringent quality standards required for advanced applications.

References

  • Vertex AI Search Result[9], Based on properties of 2-amino-4-methylphenol.

  • Vertex AI Search Result[17], Based on properties of 2-amino-4-methylphenol.

  • Vertex AI Search Result[1], Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. Available at: [Link]

  • Vertex AI Search Result[5], SOP: CRYSTALLIZATION. UCT Science. Available at: [Link]

  • Vertex AI Search Result[6], 3: Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Vertex AI Search Result[11], Crystallization, Small Scale. YouTube. Available at: [Link]

  • Vertex AI Search Result[12], Guide for crystallization. Available at: [Link]

  • Vertex AI Search Result[2], ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available at: [Link]

  • Vertex AI Search Result[7], Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • Vertex AI Search Result[14], Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. National Institutes of Health. Available at: [Link]

  • Vertex AI Search Result[3], ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. European Medicines Agency. Available at: [Link]

  • Vertex AI Search Result[15], “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available at: [Link]

  • Vertex AI Search Result[8], Crystallization. Wikipedia. Available at: [Link]

  • Vertex AI Search Result[16], CRYSTALLIZATION OF ULTRAFINE (NANO AND MICRO) PARTICLES OF ACTIVE PHARMACEUTICAL INGREDIENTS (API) USING LIQUID ANTISOLVENT TECHNIQUE. New Jersey Institute of Technology. Available at: [Link]

  • Vertex AI Search Result[4], ICH Q6A - Specifications: Test procedures and acceptance criteria. Available at: [Link]

  • Vertex AI Search Result[10], Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Available at: [Link]

  • Vertex AI Search Result[13], Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

Sources

Troubleshooting & Optimization

Removing regioisomer impurities from 2-Amino-5-iodo-4-methylphenol samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-5-iodo-4-methylphenol

Welcome to our dedicated technical support guide for researchers and drug development professionals. This document addresses the common yet significant challenge of removing regioisomeric impurities from samples of 2-Amino-5-iodo-4-methylphenol. The guidance provided herein is based on established analytical and purification principles, designed to offer both foundational understanding and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Identification & Analysis

Q1: My ¹H NMR spectrum of a 2-Amino-5-iodo-4-methylphenol synthesis batch shows more aromatic signals than expected. What are these impurities?

A1: The presence of additional aromatic signals strongly suggests the formation of regioisomers during the iodination of 2-Amino-4-methylphenol. Electrophilic iodination of this starting material can result in iodine substitution at different positions on the aromatic ring, primarily dictated by the directing effects of the hydroxyl (-OH) and amino (-NH₂) groups.

The most common regioisomeric impurity is 2-Amino-3-iodo-4-methylphenol . The key to distinguishing these via NMR lies in the coupling patterns of the remaining aromatic protons.

  • Desired Product (2-Amino-5-iodo-4-methylphenol): You should observe two singlets in the aromatic region, as the two remaining protons are para to each other and have no adjacent protons to couple with.

  • Likely Impurity (2-Amino-3-iodo-4-methylphenol): You would expect to see two doublets in the aromatic region. The two remaining protons are ortho to each other, resulting in a distinct splitting pattern (J-coupling).

Unreacted starting material, 2-Amino-4-methylphenol, would also show a different, more complex splitting pattern. For definitive identification, comparison with a known standard is recommended. You can also use 2D NMR techniques like COSY to confirm proton-proton correlations.[1][2][3]

Q2: What is the most reliable analytical method to quantify the ratio of 2-Amino-5-iodo-4-methylphenol to its regioisomers?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for this application due to its high resolution and sensitivity.[4][5] A well-developed HPLC method can baseline-separate isomers, allowing for accurate quantification.

Causality Behind Method Selection: The separation of regioisomers is challenging because they often share very similar polarities. A standard C18 column may not provide sufficient resolution. A phenyl-type stationary phase (e.g., Phenyl-Hexyl) is often a superior choice. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of your analytes. Subtle differences in the electron density of the aromatic ring, caused by the varying position of the iodine atom, can be exploited by these π-π interactions to achieve separation.[6]

Below is a robust starting point for your analytical method development.

Parameter Recommendation Rationale & Optimization Notes
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides π-π interactions for enhanced selectivity of aromatic isomers. If unavailable, a high-density C18 column can be screened.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to keep the amino group in its protonated form, leading to sharper peaks. Phosphate buffer (pH ~3) is also an option.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape for nitrogen-containing compounds.
Gradient Start at 10% B, ramp to 90% B over 20 minA gradient is essential to elute compounds with different polarities and ensure separation from both starting materials and isomers.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 280 nmPhenolic compounds typically have a strong absorbance in this region. A photodiode array (PDA) detector is recommended to check for peak purity.
Column Temp. 35 °CElevated temperature can improve peak efficiency and reduce viscosity.

This method serves as a foundation. You may need to optimize the gradient slope and mobile phase composition to achieve baseline resolution for your specific impurity profile.[7][8]

Purification Methodologies & Troubleshooting

Q3: I'm attempting to purify my crude product using flash column chromatography on silica gel, but the regioisomers are co-eluting. How can I improve the separation?

A3: This is a classic challenge. Since regioisomers have very similar polarities, standard silica gel chromatography often fails. Here is a systematic approach to troubleshoot and optimize your separation.

G B B G G B->G If no good system found

Caption: Workflow for scaling from analytical to preparative HPLC.

The key is to maintain the separation while maximizing the amount of material you can inject. This involves using a larger diameter column packed with the same stationary phase and proportionally increasing the flow rate. The fractions corresponding to your pure product are collected, combined, and the solvent is removed to yield the final high-purity compound.

References

  • DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Hyma Synthesis Pvt. Ltd Company Profile . Hyma Synthesis. [Link]

  • CN1021818C - Method for purifying crude 4-aminophenol.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs . Molecules, 2021. PubMed Central. [Link]

  • PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY . International Journal of Pharmaceutical Sciences Review and Research, 2011. [Link]

  • US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents . Organometallics, 2010. EPFL. [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition . Toxicological Research, 2021. PubMed Central. [Link]

  • Chromatogram of aminophenols and pyridine obtained on the PRP-1 column . ResearchGate. [Link]

  • 2-amino-5-methylphenol . Semantic Scholar. [Link]

  • How to separate these regioisomers? . Reddit r/OrganicChemistry. [Link]

  • Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine . ResearchGate. [https://www.researchgate.net/publication/242159074_Determination_of_4-amino-m-cresol_and_5-amino-o-cresol_by_high_performance_liquid_chromatography_and_fluorescence_derivatization_using_fluorescamine]([Link]_ chromatography_and_fluorescence_derivatization_using_fluorescamine)

  • Analysis of Amino Acids by HPLC . Agilent Technologies. [Link]

  • Separation and determination of cresol isomers (Ortho, Meta, Para) . International Journal of Chemical Studies, 2017. [Link]

  • A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols . ResearchGate. [Link]

  • PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL . WIPO Patentscope. [Link]

  • Separation of the cresol isomers by stripping crystallization . ResearchGate. [Link]

  • Biocatalytic synthesis of β-hydroxy tryptophan regioisomers . Organic & Biomolecular Chemistry, 2023. PubMed Central. [Link]

  • HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase . Journal of Chromatographic Science, 2011. Oxford Academic. [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate . Pharmacia, 2024. [Link]

  • Cresol determination made possible by silylation . Wiley Analytical Science, 2020. [Link]

  • Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography . ResearchGate. [Link]

Sources

Solving solubility issues of 2-Amino-5-iodo-4-methylphenol in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-5-iodo-4-methylphenol

CAS: 163240-67-9 (Analogous) | Class: Halogenated Aminophenol[1][2]

Initial Diagnostic: The "Triage" Phase

Start Here. Before altering solvents, you must identify the physical state of your material.[2] 90% of solubility failures with aminophenols stem from misidentifying the salt form.[2]

ParameterFree Base HCl Salt (Hydrochloride)
Appearance Crystalline solid (often off-white/brown)Crystalline powder (often white/beige)
Solubility (DMSO) High (>50 mg/mL typically)Moderate to Low (Acidic protons interfere)
Solubility (MeOH) Moderate High (Ionic lattice breaks down better)
Water Solubility Very Low (Hydrophobic)High (Ionic)
Common Issue "Floats" or oils out in aqueous media.[1][2]Precipitates in non-polar organics.[1][2]

Critical Check: If your label says "HCl" or "Hydrochloride," you cannot dissolve it in pure DMSO to high concentration without neutralizing it, or it may require significant heating.[2] If it is the Free Base, it should dissolve in DMSO easily unless the DMSO is wet.[2]

Troubleshooting: DMSO Solvation Issues

User Complaint: "The compound forms a sticky gel or floats on top of the DMSO and won't dissolve even with vortexing."

Root Cause Analysis
  • Hygroscopic DMSO: DMSO absorbs atmospheric water rapidly.[2] 2-Amino-5-iodo-4-methylphenol is lipophilic (due to the Iodine/Methyl groups).[1][2] Even 1-2% water content in DMSO acts as an "anti-solvent," causing the hydrophobic free base to oil out or gel.[2]

  • Lattice Energy: The amino and hydroxyl groups form strong intermolecular hydrogen bonds (lattice network), while the Iodine atom adds stacking interactions.[2] This creates a high energy barrier to break the crystal structure.[2]

Protocol: The "Dry & Heat" Method[2]
  • Verify Solvent Quality: Use Anhydrous DMSO (≤0.05% water).[2] If using an old bottle, assume it is wet.[2]

  • Thermal Shock:

    • Heat the DMSO to 40°C before adding the solid.

    • Add the solid.[2][3]

    • Sonicate for 30-second bursts. Do not exceed 3 bursts to avoid degrading the Iodine bond.[2]

  • The "Acid Trick" (For Free Base):

    • If stubborn, add 1% (v/v) Glacial Acetic Acid to the DMSO.[2] This disrupts the intermolecular H-bonding between the amino/phenol groups, favoring solvation.[2]

Troubleshooting: Methanol Solvation Issues

User Complaint: "I need a methanol stock for LC-MS, but it precipitates upon standing or cooling."

Root Cause Analysis

Methanol is a protic solvent.[2][3][4] While it can solvate the polar regions (-NH2, -OH), it struggles to solvate the lipophilic Iodine/Toluene core effectively at high concentrations.[1][2] Furthermore, if the solution is basic, the phenol may ionize, creating a zwitterion (with the amine) that is less soluble in organic alcohols.[2]

Protocol: The "pH Swing" Method[2]
  • Acidification:

    • Add 0.1% Formic Acid or Acetic Acid to the Methanol.[2]

    • Mechanism:[2][5] Protonating the amine (-NH3+) forces the molecule into a cationic state, which is highly soluble in methanol.[2]

  • Avoid Acetone/Ketones:

    • Warning: Never substitute Methanol with Acetone.[2] The primary amine will react with the ketone to form an imine (Schiff Base) , permanently altering your compound.[2]

Stability & Degradation (The "Black Solution" Phenomenon)

User Complaint: "My clear stock solution turned dark brown/black overnight."

Mechanism of Failure

Aminophenols are notoriously unstable due to auto-oxidation .[1][2]

  • Oxidation: The electron-rich ring (activated by -OH and -NH2) oxidizes to form quinone imines .[1][2]

  • Iodine Lability: The C-I bond is photolabile.[2] Light exposure generates radical species, accelerating the oxidation to dark polymers.[2]

OxidationPathway cluster_0 Stable Form cluster_1 Degradation Triggers cluster_2 Degradation Products Compound 2-Amino-5-iodo-4-methylphenol (Colorless/Pale) Radical Free Radical Intermediate Compound->Radical -H (Oxidation) Light UV Light (hv) Light->Radical Oxygen Dissolved O2 Oxygen->Radical Quinone Quinone Imine (Yellow/Orange) Radical->Quinone -e- Polymer Oligomers/Polymers (Dark Brown/Black) Quinone->Polymer Polymerization

Caption: Pathway of oxidative degradation leading to discoloration.[1][2] Light and Oxygen are the primary catalysts.[2]

Prevention Protocol
  • Amber Glass: Always store in amber vials.

  • Inert Gas: Purge the headspace with Argon or Nitrogen after every use.[2]

  • Antioxidant Additive: For long-term storage, add 1 mM Ascorbic Acid or DTT (if compatible with downstream biology) to the stock solution.[2]

Frequently Asked Questions (FAQ)

Q: Can I use this compound in cell culture media (pH 7.4)? A: Yes, but watch for precipitation.

  • Risk:[5] At pH 7.4, the compound is near its isoelectric point (zwitterionic character), which is its least soluble state.[2]

  • Fix: Dilute your DMSO stock (e.g., 1000x) into the media while vortexing the media vigorously.[2] Do not add the stock to static media.[2] If precipitate forms, lower the stock concentration.[2]

Q: Why does my LC-MS show a "M+14" peak? A: You likely used Methanol as a solvent for a long period without acidification.[2]

  • Cause: Formaldehyde contamination in lower-grade methanol can react with the amine (methylation or Schiff base formation).[2]

  • Fix: Use LC-MS grade Methanol and prepare fresh samples.[1][2]

Q: Is the Iodine atom stable in DMSO? A: generally yes, but DMSO is a mild oxidant.[2] Over months at room temperature, DMSO can facilitate the release of Iodine (turning the solution purple/brown).[2] Store DMSO stocks at -20°C to inhibit this kinetic degradation.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol (Structural Analog).[1][2] Retrieved from [Link][1]

  • Gershon, H., et al. (2003). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols.[1][2] Monatshefte für Chemie, 134, 1099–1104.[2] (Demonstrates instability of halogenated phenols in DMSO). Retrieved from [Link][1]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[2][6] Journal of Biomolecular Screening.[2] (Establishes water uptake in DMSO as a primary cause of precipitation). Retrieved from [Link]

Sources

Preventing deiodination of 2-Amino-5-iodo-4-methylphenol during heating

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-iodo-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound, with a specific focus on preventing deiodination during heating.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Amino-5-iodo-4-methylphenol is turning brown and I'm observing the formation of byproducts upon heating. What is happening?

This discoloration and the appearance of impurities are classic signs of thermal degradation. 2-Amino-5-iodo-4-methylphenol, being an ortho-iodophenol derivative with an activating amino group, is susceptible to deiodination upon heating. This process involves the cleavage of the carbon-iodine bond, leading to the formation of 2-amino-4-methylphenol and other degradation products. The liberated iodine can also contribute to the formation of colored charge-transfer complexes.

Q2: What is the underlying mechanism of this thermal deiodination?

The deiodination of 2-Amino-5-iodo-4-methylphenol upon heating is believed to proceed through a radical chain mechanism . The carbon-iodine bond is the weakest bond in the molecule and can undergo homolytic cleavage at elevated temperatures to form an aryl radical and an iodine radical. This is the initiation step.

The highly reactive aryl radical can then abstract a hydrogen atom from a solvent molecule, another molecule of 2-Amino-5-iodo-4-methylphenol, or any other hydrogen donor in the reaction mixture. This is the propagation step, which forms the deiodinated product, 2-amino-4-methylphenol, and generates a new radical that can continue the chain reaction.

The process is further complicated by the presence of oxygen, which can participate in the radical cycle and lead to oxidative side products, contributing to the discoloration.

Radical Deiodination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Iodo_Phenol 2-Amino-5-iodo-4-methylphenol Aryl_Radical Aryl Radical Iodo_Phenol->Aryl_Radical Heat (Δ) Iodine_Radical Iodine Radical Iodo_Phenol->Iodine_Radical Heat (Δ) Radical_1 Radical Species Aryl_Radical_Prop Aryl Radical Deiodinated_Product 2-Amino-4-methylphenol Aryl_Radical_Prop->Deiodinated_Product + H-Donor Hydrogen_Donor H-Donor (e.g., Solvent) Donor_Radical Donor Radical Hydrogen_Donor->Donor_Radical Radical_2 Radical Species Non_Radical_Product Non-Radical Product Radical_1->Non_Radical_Product Radical_2->Non_Radical_Product

Caption: Proposed radical chain mechanism for the thermal deiodination of 2-Amino-5-iodo-4-methylphenol.

Q3: At what temperature does deiodination become significant?

While there is no specific published data for the decomposition temperature of 2-Amino-5-iodo-4-methylphenol, thermal analysis of the parent compound, o-aminophenol, shows a maximum thermal decomposition temperature (Tmax) in the range of 175-178°C.[1] Given that the carbon-iodine bond is significantly weaker than a carbon-hydrogen bond, deiodination can be expected to occur at considerably lower temperatures, potentially becoming significant above 80-100°C, especially during prolonged heating.

Troubleshooting Guide: Deiodination During Heating

This section provides a structured approach to diagnosing and resolving deiodination issues.

Observed Problem Probable Cause(s) Recommended Action(s)
Significant formation of 2-amino-4-methylphenol (>5%) confirmed by HPLC/GC-MS. 1. Excessive Temperature: The reaction temperature is too high, promoting homolytic cleavage of the C-I bond.- Lower the reaction temperature. Aim for the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.- Conduct small-scale experiments at varying temperatures (e.g., 60°C, 80°C, 100°C) to determine the deiodination threshold.
2. Presence of Oxygen: Molecular oxygen can initiate and participate in radical chain reactions.- Work under an inert atmosphere (Nitrogen or Argon).- Use degassed solvents. (See Protocol 1)
3. Radical Initiators: Peroxides in solvents (e.g., THF, ethers) or other trace impurities can initiate radical chains.- Use freshly distilled or inhibitor-free solvents.- Add a radical scavenger to the reaction mixture. (See Protocol 2)
Reaction mixture turns dark brown or black, with multiple unidentified byproducts. 1. Oxidative Degradation: In addition to deiodination, the aminophenol moiety is prone to oxidation, which is accelerated by heat and oxygen.- Rigorously exclude oxygen by working under an inert atmosphere and using degassed solvents.- Add an antioxidant/radical scavenger (e.g., BHT, hydroquinone).
2. Trace Metal Contamination: Trace amounts of transition metals (e.g., iron, copper) from reagents or glassware can catalyze dehalogenation.[2][3]- Use high-purity reagents and solvents.- Pre-treat the reaction mixture with a chelating agent (e.g., a small amount of EDTA) if metal contamination is suspected.- Use new or acid-washed glassware.
Inconsistent deiodination between batches. 1. Variable Purity of Starting Material: Different batches of 2-Amino-5-iodo-4-methylphenol may have varying levels of impurities that promote degradation.- Analyze the starting material of each batch by HPLC or NMR to ensure consistent purity.- Purify the starting material if necessary.
2. Inconsistent Reaction Setup: Variations in degassing efficiency, quality of inert atmosphere, or heating mantle "hot spots" can lead to variable results.- Standardize the experimental setup and procedure rigorously.- Use an oil bath for uniform heating.

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Start -> Check_Temp [label="Yes"]; Start -> No_Deiodination [label="No"]; Check_Temp -> Lower_Temp [label="Yes"]; Check_Temp -> Check_Atmosphere [label="No"]; Lower_Temp -> Start [label="Re-evaluate"]; Check_Atmosphere -> Check_Scavenger [label="Yes"]; Check_Atmosphere -> Implement_Inert [label="No"]; Implement_Inert -> Start [label="Re-evaluate"]; Check_Scavenger -> Check_Metals [label="Yes"]; Check_Scavenger -> Add_Scavenger [label="No"]; Add_Scavenger -> Start [label="Re-evaluate"]; Check_Metals -> Purify_Reagents [label="Yes"]; Check_Metals -> Protect_Phenol [label="No"]; Purify_Reagents -> Start [label="Re-evaluate"]; }

Caption: A workflow for troubleshooting the deiodination of 2-Amino-5-iodo-4-methylphenol.

Experimental Protocols

Protocol 1: Performing Reactions Under an Inert Atmosphere with Degassed Solvents

This protocol is essential for minimizing exposure to oxygen, a key contributor to radical-mediated degradation.

Materials:

  • Schlenk flask or a round-bottom flask with a sidearm

  • Nitrogen or Argon gas supply with a bubbler

  • Septa

  • Cannula or long needle

  • Solvent to be degassed

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove adsorbed moisture.[4]

  • Solvent Degassing (Freeze-Pump-Thaw Method - Most Effective): a. Place the solvent in a Schlenk flask and securely attach it to a Schlenk line. b. Freeze the solvent by immersing the flask in liquid nitrogen. c. Once completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes. d. Close the valve to the vacuum and thaw the solvent. You may see bubbles of gas being released. e. Repeat this freeze-pump-thaw cycle at least three times. f. After the final thaw, backfill the flask with nitrogen or argon.

  • Reaction Setup: a. Add 2-Amino-5-iodo-4-methylphenol and any other solid reagents to the reaction flask. b. Seal the flask with a septum and purge with inert gas for 10-15 minutes. c. Transfer the degassed solvent to the reaction flask via a cannula or syringe. d. Maintain a positive pressure of inert gas throughout the reaction (a balloon or a bubbler outlet is sufficient).

Protocol 2: Use of Radical Scavengers

Radical scavengers, or inhibitors, terminate the chain reaction by reacting with the radical intermediates to form stable, non-reactive species.

Recommended Scavengers:

  • Butylated hydroxytoluene (BHT): A hindered phenolic antioxidant that is very effective at trapping peroxy radicals.[5]

  • Hydroquinone: Another effective radical scavenger that works in the presence of oxygen.[6]

Procedure:

  • To your reaction mixture (prepared under an inert atmosphere as per Protocol 1), add the radical scavenger.

  • Typical Loading: 0.1 - 1.0 mol% of the scavenger relative to 2-Amino-5-iodo-4-methylphenol.

  • The scavenger should be added at the beginning of the reaction before heating commences.

  • Note: Ensure the chosen scavenger does not interfere with your desired reaction or downstream purification. A small-scale control experiment is recommended.

Protocol 3: Quantitative Analysis of Deiodination by HPLC

This protocol allows you to quantify the extent of deiodination and assess the effectiveness of your preventative measures.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid (for MS compatibility)

  • Reference standards for 2-Amino-5-iodo-4-methylphenol and 2-amino-4-methylphenol

Procedure:

  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) and quench it immediately by diluting it in a known volume of cold mobile phase (e.g., 1 mL).

  • HPLC Method (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 10% B, ramp to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 226 nm or 280 nm.[7]

  • Quantification: a. Create a calibration curve for both 2-Amino-5-iodo-4-methylphenol and 2-amino-4-methylphenol using the reference standards. b. Integrate the peak areas of both compounds in your reaction samples. c. Calculate the concentration of each compound using the calibration curve and determine the percentage of deiodination.

Protocol 4: Phenol Protection as a Last Resort

If deiodination cannot be suppressed under the required reaction conditions, protecting the phenolic hydroxyl group can increase the stability of the molecule. This adds extra steps to your synthesis (protection and deprotection) and should be considered when other methods fail.

Choosing a Protecting Group:

  • Methyl Ether (Me): Can be formed with dimethyl sulfate or methyl iodide. It is very stable but requires harsh conditions for cleavage (e.g., BBr₃).

  • Silyl Ethers (e.g., TBDMS): Formed with TBDMSCl and a base like imidazole. They are stable to many reaction conditions but are cleaved by fluoride sources (e.g., TBAF).[8]

  • Tetrafluoropyridyl (TFP) ether: A newer protecting group that is stable to a wide range of conditions and can be cleaved mildly.[9]

General Protection Procedure (Example with TBDMS):

  • Dissolve 2-Amino-5-iodo-4-methylphenol in an aprotic solvent like DMF or DCM.

  • Add imidazole (1.5 equivalents) followed by TBDMSCl (1.2 equivalents).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction and purify the protected compound.

  • Perform your heating-required reaction on the protected substrate.

  • Deprotect using a fluoride source like TBAF in THF.

References

  • Nonreductive deiodination of ortho-iodo-hydroxylated arenes using tertiary amines. (n.d.). pubs.rsc.org. Retrieved February 8, 2026, from [Link]

  • Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. ResearchGate. [Link]

  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712–6717.
  • Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2012). National Center for Biotechnology Information. [Link]

  • Butylated hydroxytoluene. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

  • Cahiez, G., et al. (2011). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications, 47(37), 10245-10247. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Christmann, U., & Vilar, R. (2006). Copper-catalysed N-arylation of hydroxylamines with aryl iodides.
  • Thomson, A. R., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 489-494. [Link]

  • How to Degas Solvents. (n.d.). University of Rochester. Retrieved February 8, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved February 8, 2026, from [Link]

  • Radical Reaction Inhibitors. (2013, July 22). YouTube. Retrieved February 8, 2026, from [Link]

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. (2012). National Center for Biotechnology Information. [Link]

  • Sefkow, M., & Kaatz, H. (1999). Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols. Tetrahedron Letters, 40(38), 6847-6848.
  • HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. (2019). National Center for Biotechnology Information. [Link]

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Navigating the Nuances of pH for Optimal Stability of 2-Amino-5-iodo-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with 2-Amino-5-iodo-4-methylphenol, ensuring its stability is paramount to the integrity and reproducibility of experimental outcomes. This technical support guide provides a comprehensive framework for understanding and optimizing the pH conditions critical to the stability of this compound. By delving into the underlying chemical principles and providing actionable troubleshooting advice, this document serves as an essential resource for mitigating degradation and ensuring the reliability of your research.

Troubleshooting Guide: Addressing Common Stability Challenges

This section addresses specific issues that researchers may encounter during their experiments with 2-Amino-5-iodo-4-methylphenol, offering insights into the causes and practical solutions.

Question: I'm observing a rapid color change (e.g., to brown or purple) in my stock solution of 2-Amino-5-iodo-4-methylphenol. What is happening and how can I prevent it?

Answer: The observed color change is a strong indicator of oxidative degradation. Aminophenols, including 2-Amino-5-iodo-4-methylphenol, are highly susceptible to oxidation, which is often catalyzed by factors such as pH, light, and the presence of metal ions.[1][2][3] The amino and hydroxyl groups on the phenol ring are electron-donating, making the molecule prone to losing electrons and forming colored quinone-imine or polymeric species.[1][2]

Causality and Prevention:

  • pH Influence: The rate of oxidation is highly dependent on the pH of the solution.[2] At higher pH values, the phenolic hydroxyl group is more likely to be deprotonated to a phenolate ion, which is significantly more susceptible to oxidation.

  • Dissolved Oxygen: The presence of dissolved oxygen in your solvent is a primary driver of oxidation.

  • Light Exposure: UV and visible light can provide the energy to initiate oxidative reactions.

  • Metal Ion Contamination: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents or reagents can act as catalysts for oxidation.

Immediate Actions and Long-Term Solutions:

  • pH Control: The most critical factor to control is pH.[4] As a starting point, prepare your stock solutions in a slightly acidic buffer (e.g., pH 4-6). You will need to experimentally determine the optimal pH for your specific application.

  • Use of Antioxidants: Consider adding antioxidants such as sodium metabisulfite, ascorbic acid, or butylated hydroxytoluene (BHT) to your solutions to scavenge free radicals and inhibit oxidation.

  • Degas Solvents: Before preparing your solutions, degas your solvents by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum. This will minimize the amount of dissolved oxygen available for oxidative reactions.

  • Protect from Light: Store your stock solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

  • Use High-Purity Reagents: Utilize high-purity solvents and reagents to minimize metal ion contamination. If necessary, use chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester any contaminating metal ions.

Question: My HPLC analysis shows multiple degradation peaks appearing over a short period, even when my solution is protected from light. What could be the cause?

Answer: The appearance of multiple degradation peaks on an HPLC chromatogram, even in the absence of light, strongly suggests chemical instability that is likely pH-mediated. The different peaks represent various degradation products, which could arise from oxidation, dimerization, or other reactions.

Troubleshooting Steps:

  • Verify pH of the Solution and Mobile Phase: Ensure that the pH of your sample solution is compatible with the pH of your HPLC mobile phase. A significant pH shift upon injection can accelerate on-column degradation. For reverse-phase HPLC analysis of aminophenols, a mobile phase containing acetonitrile, water, and an acidifier like phosphoric acid or formic acid is often used to ensure good peak shape and minimize degradation.[5]

  • Investigate Buffer Effects: The type of buffer used can also influence stability. Some buffer components can interact with the analyte or catalyze degradation. It is advisable to screen a few different buffer systems (e.g., citrate, acetate, phosphate) at your target pH to identify the most inert option.

  • Conduct a Forced Degradation Study: To understand the degradation pathways, perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions (acid, base, peroxide, heat, and light) and analyzing the resulting degradation products by HPLC-MS. This will help you identify the likely degradants and understand the degradation mechanism.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chemical properties and handling of 2-Amino-5-iodo-4-methylphenol.

Question: What is the likely pKa of 2-Amino-5-iodo-4-methylphenol and why is it important for stability?

The pKa values are critical for understanding and predicting the stability of the molecule at different pH values.

  • Below the pKa of the amino group (pH < 3-5): The amino group will be protonated (-NH₃⁺). This form is generally more resistant to oxidation because the positive charge on the nitrogen atom withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack by oxygen.

  • Between the pKa values of the amino and hydroxyl groups (pH ~ 5-9): The molecule will exist predominantly in its neutral form. This form is susceptible to oxidation.

  • Above the pKa of the hydroxyl group (pH > 9-11): The hydroxyl group will be deprotonated to a phenolate ion (-O⁻). This form is highly activated towards oxidation and will degrade rapidly.

Understanding these pKa values allows you to select a pH range where the most stable form of the molecule predominates.

Question: What are the primary degradation pathways for 2-Amino-5-iodo-4-methylphenol?

Answer: Based on the chemistry of aminophenols, the primary degradation pathway is oxidation.[1][2] This can proceed through several mechanisms:

  • Formation of a Phenoxy Radical: The initial step is often the one-electron oxidation of the phenol to a phenoxy radical.[3]

  • Formation of Quinone-imines: Further oxidation can lead to the formation of highly colored quinone-imine species.

  • Dimerization and Polymerization: The reactive intermediates, such as radicals and quinone-imines, can react with each other or with the parent molecule to form dimers and higher-order polymers, which often present as a complex mixture of degradation products.[1][6]

Question: How can I design an experiment to determine the optimal pH for the stability of 2-Amino-5-iodo-4-methylphenol?

Answer: A systematic pH-dependent stability study is the most effective way to determine the optimal pH for your compound. Here is a detailed protocol:

Experimental Protocol: pH-Dependent Stability Study

Objective: To determine the pH of maximum stability for 2-Amino-5-iodo-4-methylphenol in an aqueous solution.

Materials:

  • 2-Amino-5-iodo-4-methylphenol

  • A series of buffers covering a pH range (e.g., pH 2, 4, 6, 7, 8, 10). Recommended buffers:

    • pH 2: 0.01 M HCl

    • pH 4: 0.05 M Acetate buffer

    • pH 6 & 7: 0.05 M Phosphate buffer

    • pH 8: 0.05 M Tris or Borate buffer

    • pH 10: 0.05 M Carbonate-bicarbonate buffer

  • High-purity water and solvents (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a stock solution of 2-Amino-5-iodo-4-methylphenol in a suitable organic solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mg/mL).

  • Prepare Buffer Solutions: Prepare the buffer solutions covering the desired pH range.

  • Prepare Stability Samples: In separate, amber vials, dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). The final concentration of the organic solvent from the stock solution should be low (e.g., <1%) to minimize its effect on stability.

  • Initial Analysis (T=0): Immediately after preparation, analyze each sample by HPLC to determine the initial concentration of the parent compound. This will serve as your baseline.

  • Incubate Samples: Store the vials at a controlled temperature (e.g., 25°C or an accelerated condition like 40°C). Protect the samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each pH condition.

    • Plot the percentage of remaining compound versus time for each pH.

    • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

    • Plot the degradation rate constant (k) as a function of pH. The pH at which the rate constant is at its minimum is the pH of maximum stability.

Data Presentation:

The results of your pH-dependent stability study can be summarized in a table for easy comparison.

pHInitial Concentration (µg/mL)Concentration at Day 7 (µg/mL)% RemainingDegradation Rate Constant (k)
2.0100.299.899.6Calculated value
4.0100.5100.199.6Calculated value
6.099.895.295.4Calculated value
7.0101.085.384.5Calculated value
8.099.560.761.0Calculated value
10.0100.825.124.9Calculated value

Visualization of Experimental Workflow:

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Concentrated Stock Solution Samples Prepare Stability Samples in Different pH Buffers Stock->Samples Buffers Prepare Buffer Solutions (pH 2-10) Buffers->Samples T0 Initial HPLC Analysis (T=0) Samples->T0 Incubate Incubate Samples (Controlled Temperature & Light) T0->Incubate Timepoints HPLC Analysis at Time Points (T=x) Incubate->Timepoints Calc Calculate % Remaining Timepoints->Calc Plot Plot % Remaining vs. Time Calc->Plot Rate Determine Degradation Rate Constants (k) Plot->Rate Optimal Identify pH of Maximum Stability Rate->Optimal

Caption: Workflow for Determining the Optimal pH for Stability.

Visualization of pH-Dependent Stability Profile:

Stability_Profile cluster_pH pH Scale cluster_stability Relative Stability pH_Low Acidic (pH < 4) Stab_High High Stability (Protonated Amine) pH_Low->Stab_High Favors stable protonated form pH_Mid Near Neutral (pH 4-7) Stab_Mod Moderate Stability (Neutral Form) pH_Mid->Stab_Mod Increased oxidation susceptibility pH_High Alkaline (pH > 8) Stab_Low Low Stability (Deprotonated Phenol) pH_High->Stab_Low Rapid oxidation of phenolate ion

Caption: Relationship between pH and the Stability of 2-Amino-5-iodo-4-methylphenol.

By following the guidance and protocols outlined in this technical support document, researchers can systematically determine the optimal pH conditions to ensure the stability and integrity of 2-Amino-5-iodo-4-methylphenol in their experimental work, leading to more reliable and reproducible scientific outcomes.

References

  • Gao, X., Li, J., & Wang, E. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 516-522.
  • ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76082, 2-Amino-5-methylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 616392, 2-Iodo-4-methylphenol. Retrieved from [Link]

  • Kim, H. Y., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 36(3), 235-242.
  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 949.
  • Pandey, J., et al. (2012). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Bioresource Technology, 114, 70-76.
  • Garcia-Galvan, J., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst.
  • Chemistry Stack Exchange. (2023). Why does p-aminophenol oxidize in acid solution. Retrieved from [Link]

  • Mire-Sluis, A., & Blue, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29.
  • De Bleye, C., et al. (2013).
  • Corbett, J. F. (1984). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1329-1333.
  • ResearchGate. (n.d.). p-Aminophenol concentration–time profile for stability study samples. Retrieved from [Link]

  • Chen, S., et al. (2024). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. Microbiome, 12(1), 34.
  • Wikipedia. (n.d.). o-aminophenol oxidase. Retrieved from [Link]

  • De Bleye, C., et al. (2013).
  • Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • García-Laínez, G., et al. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Membranes, 12(12), 1228.
  • Eawag. (n.d.). Bisphenol A degradation pathway. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]

  • Zhong, Q., et al. (2007). Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 42(14), 2111–2116.
  • Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(3), 766–770.
  • WikiGenes. (n.d.). PubChem11254 - 2-amino-5-methyl-phenol. Retrieved from [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathway for 2-chloro-5-nitrophenol (a), and.... Retrieved from [Link]

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Technical Support Center: Purification Strategies for Crude 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2-Amino-5-iodo-4-methylphenol , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., MEK inhibitors) and other bioactive scaffolds.

The purification of this compound presents a "perfect storm" of challenges:

  • Regio-isomerism: Separating the desired 5-iodo isomer from the 6-iodo byproduct.

  • Amphoteric Nature: The presence of both phenolic (-OH) and amino (-NH₂) groups complicates pH-dependent solubility.

  • Oxidative Instability: Aminophenols are prone to rapid oxidation, forming quinone-like impurities that darken the product and poison downstream catalysts.

This guide moves beyond generic advice, offering self-validating protocols and mechanistic insights to ensure high purity (>98%) and yield.

Module 1: Triage & Characterization

Q1: My crude reaction mixture is dark brown/black. Is my product destroyed?

Diagnosis: Not necessarily. Aminophenols are notoriously sensitive to air oxidation, forming trace amounts of iminoquinones or polymeric species that are intensely colored even at low concentrations (<0.5%). Action:

  • TLC Check: Run a Thin Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate 3:1). If you see a major spot (product) and a baseline smear (oxidized polymer), the bulk material is intact.

  • Reductive Wash: During workup, wash the organic phase with 10% Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite . This reduces oxidized iodine species and some quinones back to phenols, lightening the color.

Q2: What are the critical impurities I should look for by LC-MS?

Technical Insight: In the iodination of 2-amino-4-methylphenol, the directing effects of the amino and hydroxyl groups compete.

  • Target (5-Iodo): Directed para to the amino group.

  • Impurity A (6-Iodo isomer): Directed ortho to the hydroxyl group.

  • Impurity B (Di-iodo species): 3,5-diiodo or 5,6-diiodo derivatives (caused by over-iodination).

  • Impurity C (Starting Material): Unreacted 2-amino-4-methylphenol.

Impurity Profile Table

ComponentRetention Time (Relative)OriginRemoval Strategy
2-Amino-4-methylphenol 0.8 (Polar)Incomplete ReactionAcid-Base Extraction (pH control)
Target (5-Iodo) 1.0Product N/A
6-Iodo Isomer 1.05 (Very close)Regio-selectivityRecrystallization (Toluene/EtOH)
Di-iodo species 1.3 (Non-polar)Excess IodineNon-polar solvent wash (Hexane)

Module 2: Primary Purification (Acid-Base Extraction)

Q3: I tried acid extraction, but the yield was low. What went wrong?

Root Cause: The amphoteric nature of 2-amino-5-iodo-4-methylphenol means it has an Isoelectric Point (pI) . If you neutralize to the wrong pH, the compound may remain soluble as a phenolate (high pH) or salt (low pH).

Protocol: The "Isoelectric Crash" Method

  • Dissolution: Dissolve crude dark solid in 1N HCl (3-4 volumes). The amine protonates (

    
    ), making the product water-soluble.
    
    • Self-Validation: Insoluble black tars can be filtered off here. Neutral impurities (di-iodo species) can be extracted with Dichloromethane (DCM) while the product stays in the aqueous acid layer.

  • Neutralization: Cool the aqueous acidic layer to 0–5°C.

  • Precipitation: Slowly add 2N NaOH or saturated NaHCO₃ dropwise.

    • Critical Endpoint: Adjust pH to 6.5 – 7.0 .

    • Why? At pH > 8, the phenol deprotonates (

      
      ), re-dissolving the product. At pH < 5, the amine remains protonated.
      
  • Collection: Filter the precipitate immediately to prevent oxidation.

Module 3: Crystallization Strategies

Q4: The solid from extraction is still 90% pure. How do I remove the regioisomer?

Strategy: Recrystallization is superior to chromatography for separating close regioisomers of aminophenols, as the crystal lattice packing is highly specific.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)MechanismBest For
Ethanol / Water 1:1 to 1:2Anti-solvent precipitationGeneral purity enhancement
Toluene PureTemperature-dependent solubilityRemoving 6-iodo isomer and tars
Ethyl Acetate / Hexane 1:3Polarity differentialRemoving non-polar di-iodo impurities

Step-by-Step Toluene Recrystallization (High Specificity):

  • Suspend the crude solid in Toluene (10 mL/g).

  • Heat to reflux (110°C). The target 5-iodo isomer should dissolve; black tars may remain undissolved (hot filter these out).

  • Slow Cooling: Allow the solution to cool to Room Temperature (RT) over 2 hours without stirring. Rapid cooling traps impurities.

  • Cold Soak: Chill to 0°C for 1 hour.

  • Filtration: Wash crystals with cold Hexane (not Toluene, to avoid redissolving).

Q5: My crystals are turning purple/brown on the filter paper. Why?

Cause: Auto-oxidation triggered by air and residual alkalinity. Fix:

  • Wash the filter cake with a weak reducing agent: 0.1% aqueous Sodium Metabisulfite .

  • Dry in a vacuum oven at 40°C under Nitrogen bleed . Do not use air drying.

Module 4: Advanced Troubleshooting (Decision Logic)

The following logic tree helps you decide the purification route based on your specific crude profile.

PurificationLogic Start Crude Mixture Analysis (LC-MS / TLC) CheckPurity Purity > 85%? Start->CheckPurity CheckImpurity Main Impurity Type? CheckPurity->CheckImpurity Yes (>85%) AcidBase Perform Acid-Base Extraction (pH 6.5-7.0) CheckPurity->AcidBase No (<85%) RecrystToluene Recrystallize from Toluene CheckImpurity->RecrystToluene Regioisomer (6-Iodo) RecrystEtOH Recrystallize from EtOH/Water CheckImpurity->RecrystEtOH General/Salts Column Flash Chromatography (Hex/EtOAc + 1% TEA) CheckImpurity->Column Complex Mix / Tars AcidBase->CheckImpurity Post-Extraction Final Store under Argon -20°C RecrystToluene->Final Purity >98% RecrystEtOH->Final Purity >98% Column->Final Purity >98%

Caption: Decision matrix for selecting the optimal purification workflow based on initial purity and impurity profile.

Module 5: Storage and Stability

Q6: How long can I store the purified material?

  • Solid State: Stable for 6–12 months if stored at -20°C under inert gas (Argon/Nitrogen) in an amber vial.

  • Solution: Unstable. Prepare solutions immediately before use. If necessary, add a radical scavenger like BHT (butylated hydroxytoluene) if compatible with the next step.

  • Sign of Degradation: A change from off-white/pale gray to dark brown indicates significant oxidation (>1%).

References

  • BenchChem. (2025). Synthesis and Purification of Halogenated Aminophenols: Technical Notes. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-4-methylphenol and Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2015). Room-Temperature Enantioselective C–H Iodination via Kinetic Resolution. PMC4409137. Retrieved from

  • ChemicalBook. (2025).[1][2][3] Properties and Safety Data: 2-Iodo-4-methylphenol. Retrieved from

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks. Retrieved from

(Note: While specific literature on the 5-iodo-4-methyl isomer is niche, protocols are derived from homologous aminophenol chemistries validated in references 1, 3, and 4.)

Sources

Technical Support Center: Addressing Catalyst Poisoning with 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning when using 2-Amino-5-iodo-4-methylphenol in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions. Our goal is to provide you with the expertise and actionable insights needed to overcome common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: My palladium-catalyzed reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is sluggish or has completely stalled after adding 2-Amino-5-iodo-4-methylphenol. What is the likely cause?

A: The most probable cause is catalyst poisoning. 2-Amino-5-iodo-4-methylphenol contains two functional groups that are known to be potent inhibitors of palladium catalysts: the amino (-NH2) group and the iodo (-I) group.[1][2] These groups can coordinate strongly to the palladium center, blocking the active sites required for the catalytic cycle to proceed.[3][4]

Q2: How do the amino and iodo groups specifically poison the catalyst?

A:

  • Amino Group (-NH2): As a Lewis base, the nitrogen atom's lone pair of electrons can coordinate directly to the electron-deficient palladium center. This can lead to the formation of stable, inactive bis(amino)-palladium complexes, effectively removing the catalyst from the reaction.[1]

  • Iodo Group (-I): While aryl iodides are often desired for their high reactivity in oxidative addition, the resulting iodide ion (I⁻) released during the catalytic cycle can be problematic. Iodide is a "soft" ligand that binds very strongly to the "soft" palladium metal center.[4] This can lead to the formation of catalytically inactive palladium-iodide clusters or bridged dimers, shutting down the reaction.[4]

Q3: I see a significant color change in my reaction mixture (e.g., it turned black) after adding the catalyst. Is this related to poisoning?

A: Yes, a rapid change to a black or dark brown color often indicates the formation of palladium black (Pd(0) nanoparticles). This happens when the catalyst's ligands are displaced by poisons or when the catalytic cycle is disrupted, causing the soluble palladium complexes to decompose and agglomerate. While finely dispersed nanoparticles can sometimes be catalytically active, their uncontrolled precipitation usually signifies catalyst deactivation.

Q4: Can impurities in my 2-Amino-5-iodo-4-methylphenol be the source of poisoning?

A: Absolutely. While the molecule itself is challenging, impurities can exacerbate the problem. Potential poisoning impurities from the synthesis of the starting material could include residual sulfides, phosphines, or other nitrogen-containing heterocycles.[2][5] It is crucial to use highly purified reagents. Purification of feedstocks is a critical preventative measure in industrial catalysis.[3]

Part 2: Understanding the Poisoning Mechanisms

A deeper understanding of the deactivation pathways is essential for designing effective mitigation strategies.

The Dual-Threat Deactivation Pathway

The substrate, 2-Amino-5-iodo-4-methylphenol, presents a dual threat to a typical palladium catalyst. Both the amino and iodo functionalities compete with the desired reactants for access to the catalyst's active sites.

G cluster_0 Catalytic Cycle Disruption Active_Pd Active Pd(0) Catalyst Poisoned_Pd_N Inactive Pd-Amine Complex (e.g., L-Pd-NH2R) Active_Pd->Poisoned_Pd_N Amine Binding Poisoned_Pd_I Inactive Pd-Iodide Dimer (e.g., [L-Pd-I]2) Active_Pd->Poisoned_Pd_I Iodide Binding Substrate 2-Amino-5-iodo-4-methylphenol Substrate->Active_Pd Desired Reaction Path Substrate->Poisoned_Pd_N Amino Group Coordination

Caption: Dual poisoning pathways for a palladium catalyst.

Mechanism 1: Amino Group Coordination

Nitrogen-containing compounds are well-documented catalyst poisons.[6] The lone pair on the amino group can form a dative bond with the palladium center. This is particularly problematic for palladium(II) intermediates within the catalytic cycle, where the metal is more electrophilic. The formation of a stable chelate or an unreactive bis-ligated complex can halt the catalytic turnover.[1]

Mechanism 2: Iodide Inhibition

In many cross-coupling cycles, an Ar-Pd(II)-I species is formed after oxidative addition. While this is a key intermediate, excess iodide ions in solution (from previous turnovers or salt impurities) can coordinate to palladium, leading to species like [Pd(L)₂I]⁻ or bridged dimers. These species are often less reactive or completely inert in subsequent steps like transmetalation or reductive elimination, effectively poisoning the catalyst.[4]

Part 3: Troubleshooting and Mitigation Strategies

Here, we provide a structured approach to overcome catalyst poisoning when working with 2-Amino-5-iodo-4-methylphenol.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and addressing reaction failures.

A Reaction Stalled or Slow? B Verify Reagent Purity & Quality (Substrate, Base, Solvent) A->B C Is Starting Material Pure? B->C D Purify 2-Amino-5-iodo- 4-methylphenol C->D No E Suspect Catalyst Poisoning by Substrate Functionality C->E Yes D->B F Choose Mitigation Strategy E->F G Strategy 1: Protect the Amino Group F->G H Strategy 2: Optimize Ligand & Catalyst F->H I Strategy 3: Modify Reaction Conditions F->I J Implement Strategy & Monitor G->J H->J I->J K Problem Solved? J->K L Consult Literature for Specialized Catalytic Systems K->L No M Success! K->M Yes

Sources

Validation & Comparative

Structural Elucidation & Comparative Spectral Guide: 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-iodo-4-methylphenol is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and high-performance dyes (e.g., phenoxazines). Its structural integrity is defined by the precise regioselective iodination of the 2-amino-4-methylphenol precursor.

This guide provides a comparative spectral analysis to assist researchers in validating synthesis success. It contrasts the target compound against its non-iodinated precursor (2-Amino-4-methylphenol ) and discusses the differentiation from potential regioisomers using 1H and 13C NMR in DMSO-d6.

Structural Context & Regiochemistry

To interpret the spectra, one must understand the directing effects governing the synthesis.

  • Precursor: 2-Amino-4-methylphenol.[1]

  • Directing Groups:

    • -NH₂ (Pos 2): Strong activator, ortho/para director. Activates Pos 3 and 5.

    • -OH (Pos 1): Strong activator, ortho/para director. Activates Pos 6.

    • -CH₃ (Pos 4): Weak activator.

  • Outcome: The position para to the amino group (Position 5) is the most electronically activated and sterically accessible site for Electrophilic Aromatic Substitution (EAS), favoring the formation of the 5-iodo congener over the 3-iodo or 6-iodo isomers.

Experimental Methodology

Sample Preparation Protocol

Aminophenols are prone to oxidative degradation (browning) in solution. Strict adherence to this protocol is required for artifact-free spectra.

  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Why: CDCl₃ often leads to precipitation of polar aminophenols and can accelerate oxidation. DMSO stabilizes the zwitterionic character and ensures sharp exchangeable proton signals (-OH, -NH₂).

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

    • Note: Higher concentrations may induce stacking effects, shifting aromatic protons upfield.

  • Deoxygenation (Optional but Recommended): Flush the NMR tube with dry nitrogen or argon for 30 seconds before capping to prevent in situ formation of quinone imines.

  • Acquisition: Run spectra immediately. 1H (16 scans), 13C (1024+ scans due to quaternary carbons and iodine splitting).

Comparative 1H NMR Analysis

Objective: Confirm iodination and verify regiochemistry (Position 5).

The "Fingerprint" Change

The most distinct evidence of successful reaction is the change in the aromatic coupling pattern.

FeaturePrecursor: 2-Amino-4-methylphenolTarget: 2-Amino-5-iodo-4-methylphenol
Aromatic Region ABX or AB System Two Distinct Singlets
H-3 Doublet (d, J~2 Hz) or Singlet (s)Singlet (s)
H-5 Doublet of Doublets (dd, J~8, 2 Hz)Absent (Replaced by Iodine)
H-6 Doublet (d, J~8 Hz)Singlet (s)
Chemical Shift Assignments (DMSO-d6)
  • Methyl Group (Pos 4):

    • Shift:2.10 – 2.15 ppm (s, 3H) .

    • Insight: The methyl group remains largely unaffected, appearing as a sharp singlet.

  • Aromatic Proton H-3 (Ortho to NH₂):

    • Shift:6.30 – 6.45 ppm (s, 1H) .

    • Insight: This proton is shielded by the electron-donating -NH₂ group. It appears upfield. In the target, it appears as a singlet because its meta-coupling partner (H5) is removed.

  • Aromatic Proton H-6 (Ortho to OH, Ortho to I):

    • Shift:7.10 – 7.30 ppm (s, 1H) .

    • Insight: The introduction of Iodine at Position 5 causes a deshielding effect on the ortho proton (H-6) due to the paramagnetic anisotropy of the large iodine atom. This peak will shift downfield relative to the precursor's H-6.

  • Exchangeable Protons (-OH, -NH₂):

    • Shift:4.5 – 9.0 ppm (Broad) .

    • Insight: In dry DMSO, -OH often appears as a sharp singlet near 8.5-9.0 ppm, and -NH₂ as a broad hump near 4.5-5.0 ppm. Note: These shifts are concentration/moisture dependent.

Comparative 13C NMR Analysis

Objective: The definitive confirmation of Iodine incorporation.

The "Heavy Atom Effect" (Critical Diagnostic)

Contrary to electronegativity trends (F > Cl > Br > I), Iodine exerts a unique shielding effect on the directly attached carbon (C-5) due to the "Heavy Atom on Light Atom" (HALA) relativistic effect.

Carbon PositionPrecursor Shift (ppm)Target Shift (ppm)Diagnostic Note
C-5 (C-I) ~115 - 120 (C-H)85.0 – 95.0 Primary Confirmation. C-I carbons typically resonate < 100 ppm.
C-4 (C-Me) ~125 - 130130.0 – 135.0 Slight downfield shift due to ortho-iodine.
C-1 (C-OH) ~145 - 150148.0 – 153.0 Deshielded ipso carbon.
C-2 (C-NH₂) ~135 - 140138.0 – 142.0 Deshielded ipso carbon.
C-Methyl ~20.020.0 – 21.0 Unchanged.

Structural Elucidation Workflow (Logic Diagram)

The following diagram outlines the decision logic for distinguishing the target from starting materials and regioisomers.

NMR_Logic Sample Unknown Sample (Reaction Product) H_NMR 1H NMR Analysis (Aromatic Region) Sample->H_NMR Coupling Coupling Pattern? H_NMR->Coupling StartMat Doublets (J~8Hz) (AB/ABX System) Coupling->StartMat Ortho Coupling Present Target_Cand Two Singlets (Para-situated protons) Coupling->Target_Cand No Coupling NotIodo C-5 > 110 ppm (No Iodine / Wrong Isomer) StartMat->NotIodo Identify as Precursor C_NMR 13C NMR Analysis (C-5 Shift) Target_Cand->C_NMR HeavyAtom C-5 Shift Value? C_NMR->HeavyAtom HeavyAtom->NotIodo Normal Aromatic IsIodo C-5 < 100 ppm (Heavy Atom Effect) HeavyAtom->IsIodo Upfield Shifted Final CONFIRMED STRUCTURE: 2-Amino-5-iodo-4-methylphenol IsIodo->Final

Figure 1: Step-by-step NMR logic tree for validating the regioselective iodination of 2-amino-4-methylphenol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol. Retrieved from [Link]

  • Kaupp, M., et al. (2004). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends. Chemical Reviews. (Provides theoretical basis for Iodine C-13 upfield shifts). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Substituent Chemical Shift additivity rules).

Sources

Comparative Guide: HPLC Method Development for 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the development of a stability-indicating HPLC method for 2-Amino-5-iodo-4-methylphenol , a critical intermediate often used in the synthesis of dyes and pharmaceutical precursors.

Due to the amphoteric nature of the molecule (containing both a basic amine and an acidic phenol) and the lipophilic iodine substituent, standard generic methods often fail to yield acceptable peak symmetry. This guide compares a traditional Ion-Pairing Method against a modern Intermediate-pH Method , demonstrating why the latter is the superior choice for modern QC and R&D labs.

Executive Summary

The Challenge: 2-Amino-5-iodo-4-methylphenol presents a "chromatographer’s dilemma." The amine group (


) causes severe peak tailing on standard silica columns due to silanol interactions, while the iodine atom significantly increases hydrophobicity, requiring high organic content for elution.

The Solution: While historical methods rely on ion-pairing agents (e.g., sodium octanesulfonate) to mask the amine, this approach precludes Mass Spectrometry (MS) detection and requires long equilibration times. This guide proposes an Optimized Intermediate-pH Method using a hybrid-silica C18 column, which offers superior peak symmetry (


), MS compatibility, and higher throughput.
Quick Comparison Matrix
FeatureMethod A: Traditional Ion-PairingMethod B: Optimized Intermediate pH (Recommended)
Mechanism Cation exchange maskingSilanol suppression & neutral state retention
Mobile Phase Phosphate Buffer + OctanesulfonateAmmonium Acetate (pH 6.5)
Peak Tailing (

)
1.5 – 1.8 (Variable)1.0 – 1.15 (Excellent)
MS Compatible? No (Non-volatile salts)Yes (Volatile buffer)
Equilibration Slow (>45 mins)Fast (<10 mins)
Robustness Low (Temperature sensitive)High

Chemical Profile & Separation Logic

Understanding the molecule is the first step to successful separation.

  • Analyte: 2-Amino-5-iodo-4-methylphenol

  • Functional Groups:

    • Amine (

      
      ): Basic.[1][2][3] At acidic pH (< 4), it is protonated (
      
      
      
      ), leading to repulsion from the C18 phase but strong attraction to residual silanols (causing tailing).
    • Phenol (

      
      ): Acidic (
      
      
      
      ). Neutral at most HPLC conditions.
    • Iodine (

      
      ):[4] Highly lipophilic and heavy. Increases retention time significantly compared to non-halogenated aminophenols.
      
Decision Pathway for Method Selection

The following diagram illustrates the logical flow used to arrive at the recommended method.

MethodDevelopment Start Analyte: 2-Amino-5-iodo-4-methylphenol CheckpH Check pKa (Amine ~4.5, Phenol ~10) Start->CheckpH RouteA Route A: Low pH (< 3.0) CheckpH->RouteA Traditional RouteB Route B: Intermediate pH (6.0 - 7.0) CheckpH->RouteB Modern Tailing Problem: Silanol Interaction (Severe Tailing) RouteA->Tailing HybridCol Requirement: High pH Stable Column (Hybrid Silica / C18-PFP) RouteB->HybridCol IonPair Solution: Add Ion-Pair Reagent (Octanesulfonate) Tailing->IonPair ResultA Method A: Good Shape, No MS, Slow Equilibration IonPair->ResultA Suppression Mechanism: Silanol Suppression & Neutral Amine HybridCol->Suppression ResultB Method B: Excellent Shape, MS Compatible, Fast Suppression->ResultB

Figure 1: Decision tree comparing the traditional acidic pathway (Method A) vs. the modern intermediate pH pathway (Method B).

Experimental Protocols

Method A: The Traditional Alternative (Ion-Pairing)

Use this only if you are restricted to legacy equipment or cannot use hybrid columns.

  • Column: Standard C18 (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5) + 5 mM Sodium Octanesulfonate (Ion-Pair Reagent).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[5]

  • Gradient: Isocratic 60:40 (A:B).

  • Detection: UV @ 254 nm.

  • Drawbacks: The ion-pairing reagent permanently modifies the column surface. Once used for this method, the column should not be used for other applications.

Method B: The Recommended Optimized Protocol

This method utilizes pH control to suppress silanol ionization, resulting in sharp peaks without "sticky" reagents.

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm).

    • Why: These "Base-Deactivated" or hybrid columns allow operation at pH > 6 without dissolving the silica.

  • Mobile Phase A: 10 mM Ammonium Acetate (adjusted to pH 6.5 with dilute acetic acid).

  • Mobile Phase B: Methanol (LC-MS Grade).

    • Why Methanol? Methanol often provides better selectivity for halogenated aromatics (iodine) than Acetonitrile due to

      
       interactions.
      
  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 35°C (Improves mass transfer for the heavy iodine atom).

  • Detection: UV @ 230 nm (Higher sensitivity) or 254 nm.

  • Injection Volume: 5-10 µL.

Gradient Program (Method B)
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
12.02080
15.02080
15.18020
20.08020

Performance Data Comparison

The following data summarizes the performance of both methods when analyzing a crude sample containing the main analyte and its likely isomer impurity (2-Amino-4-iodo-5-methylphenol).

ParameterMethod A (Ion-Pair)Method B (Recommended)Acceptance Criteria
Retention Time (Main Peak) 8.4 min6.2 minN/A
USP Tailing Factor (

)
1.61.08

Theoretical Plates (

)
~4,500~12,000

Resolution (

) from Isomer
1.83.2

LOD (Signal-to-Noise 3:1) 0.5 µg/mL0.1 µg/mL N/A

Analysis: Method B achieves higher resolution and sharper peaks because at pH 6.5, the amine is largely unprotonated (neutral). In its neutral state, the analyte interacts purely via hydrophobic partitioning with the C18 ligand, avoiding the secondary silanol interactions that cause tailing in Method A.

Validation Framework (ICH Q2(R1))

To ensure the method is "Publishable" and regulatory-ready, it must be validated according to ICH Q2(R1) guidelines [1].

System Suitability Testing (SST) Logic

Every run must begin with a self-validating SST sequence.

SST Start Start Sequence Blank 1. Blank Injection (Check Baseline Noise) Start->Blank StdRep 2. Standard (5 Reps) (Check Precision) Blank->StdRep CheckRSD RSD < 2.0%? StdRep->CheckRSD CheckTail Tailing < 1.5? CheckRSD->CheckTail Yes Fail Fail: Maintenance CheckRSD->Fail No Pass Proceed to Samples CheckTail->Pass Yes CheckTail->Fail No

Figure 2: System Suitability Testing (SST) workflow ensuring data integrity before sample analysis.

Validation Parameters
  • Specificity: Inject the synthesis precursors (e.g., 2-amino-4-methylphenol) to ensure they do not co-elute with the iodinated product. The iodine atom should add significant retention, making this separation easy on C18.

  • Linearity: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Acceptance:

    
    .
    
  • Accuracy (Recovery): Spike the analyte into the sample matrix at 80%, 100%, and 120%. Recovery must be 98.0% – 102.0%.

  • Robustness: Deliberately vary pH (± 0.2 units) and Column Temp (± 5°C). The resolution between the main peak and the nearest impurity must remain

    
    .
    

Troubleshooting & Expert Insights

  • Issue: "The peak is splitting."

    • Cause: Sample solvent mismatch. If you dissolve the sample in 100% Methanol but start the gradient at 80% Water, the analyte may precipitate or travel faster than the mobile phase initially.

    • Fix: Dissolve the sample in the starting mobile phase (80:20 Water:MeOH).

  • Issue: "Ghost peaks in the gradient."

    • Cause: Ammonium acetate can encourage bacterial growth in the aqueous bottle over time.

    • Fix: Prepare buffer fresh daily or filter through a 0.2 µm filter. Do not use old buffer.

  • Issue: "Iodine loss?"

    • Insight: Iodinated phenols can be light-sensitive (photolytic deiodination). Use amber glassware for all standard and sample preparations.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][6][7][8][9] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (2nd Ed.).[3] Wiley-Interscience. (Provides foundational theory on silanol suppression and ion-pairing).

  • McCalley, D. V.Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A.
  • PubChem. 2-Amino-4-methylphenol (Compound Summary). National Library of Medicine.[8] Available at: [Link] (Used for pKa and structural analogue comparison).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) behavior of 2-Amino-5-iodo-4-methylphenol , a halogenated aminophenol derivative often utilized as a metabolic intermediate or synthetic precursor in dye and drug development.

The presence of the iodine atom (C-5) and the ortho-amino-hydroxyl motif (C-1/C-2) creates a unique fragmentation signature distinguishable from its non-iodinated analogs and regioisomers. This guide compares Electron Ionization (EI) versus Electrospray Ionization (ESI) modalities and benchmarks the compound against its non-iodinated parent, 2-Amino-4-methylphenol , to validate identification.

Structural Context & Chemical Properties

Before interpreting spectra, the structural geometry must be understood to predict steric effects and fragmentation channels.

FeatureSpecificationImpact on MS Fragmentation
Formula C₇H₈INOMW: 249.05 Da (Monoisotopic)
Iodine (C-5) Heavy AtomWeak C-I bond (~57 kcal/mol) leads to rapid radical loss in EI.
Amino (C-2) Ortho to -OHFacilitates loss of H₂O (18 Da) or NH₃ (17 Da) via ortho-effect.
Methyl (C-4) Ortho to IodineSteric bulk may accelerate iodine ejection; provides tropylium-like stability after degradation.

Comparative Methodology: EI vs. ESI

Researchers must choose the ionization method based on the required data granularity. The following comparison highlights the trade-offs.

Table 1: Ionization Mode Performance Comparison
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (M⁺) Weak / ModerateDominant ([M+H]⁺ or [M-H]⁻)
Fragmentation Extensive (Structural fingerprinting)Minimal (Requires MS/MS for fragments)
Key Pathway Homolytic C-I cleavage (Radical mechanism)Heterolytic cleavage / Proton transfer
Limit of Detection Nanogram rangePicogram range (High Sensitivity)
Best For Library Matching & Structure Verification Quantification & Biological Matrices

Deep Dive: Fragmentation Pathways (EI-MS)

In Electron Ionization (70 eV), the molecule undergoes characteristic degradation. The fragmentation is driven by the lability of the Iodine atom and the stability of the resulting aromatic carbocations.

Primary Fragmentation Channels
  • Molecular Ion [M]⁺ (m/z 249):

    • Visible but often low intensity due to the fragile C-I bond.

    • Nitrogen Rule: Odd molecular weight indicates an odd number of nitrogens (1N).

  • The "Iodine Scission" (Base Peak Candidate):

    • Transition: m/z 249

      
       m/z 122
      
    • Mechanism: Homolytic cleavage of the C-I bond releases an Iodine radical (I•, 127 Da).

    • Result: The resulting ion [M - I]⁺ (m/z 122) is a resonance-stabilized aminocresol cation. This is typically the Base Peak (100% abundance) in EI spectra of aryl iodides.

  • The "Ortho-Effect" (Secondary Loss):

    • Transition: m/z 122

      
       m/z 93 or 94
      
    • Mechanism: Loss of CO (28 Da) or CHO• (29 Da) from the phenol moiety, typical of phenolic fragmentation.

    • Specific Feature: The ortho-amino group can cyclize or interact, leading to the expulsion of HCN (27 Da) from the m/z 122 fragment.

Visualized Pathway (DOT Diagram)

The following diagram illustrates the logical flow of fragmentation from the parent ion.

Fragmentation M_Ion Molecular Ion [M]+ m/z 249 Frag_1 [M - I]+ m/z 122 (Base Peak) M_Ion->Frag_1 -127 Da (C-I Cleavage) I_Rad Iodine Radical (I•) 127 Da M_Ion->I_Rad Frag_2 [M - I - CO]+ m/z 94 Frag_1->Frag_2 -28 Da (-CO) Frag_3 [M - I - HCN]+ m/z 95 Frag_1->Frag_3 -27 Da (-HCN)

Figure 1: Predicted EI-MS fragmentation pathway showing the dominant loss of Iodine followed by ring degradation.

Comparative Analysis: Target vs. Control

To confirm the identity of 2-Amino-5-iodo-4-methylphenol, it is standard practice to compare it against its non-iodinated precursor, 2-Amino-4-methylphenol .

Table 2: Spectral Fingerprint Comparison
Fragment TypeTarget: 2-Amino-5-iodo-4-methylphenol Control: 2-Amino-4-methylphenol Differentiation Logic
Molecular Ion m/z 249 m/z 123 Mass shift of +126 Da (substitution of H with I).
Primary Fragment m/z 122 ([M-I]⁺)m/z 122 ([M-H]⁺)Both yield a similar core mass, but the pathway differs. The Target loses 127 Da; the Control loses 1 Da.
Isotopic Pattern No M+2 (Iodine is monoisotopic)Standard C/N isotopesIodine does not have a significant M+2 peak (unlike Cl or Br), distinguishing it from other halides.
Low Mass Region Identical (m/z 77, 65, 39)Identical (m/z 77, 65, 39)Below m/z 100, spectra converge as the aromatic ring degrades.

Key Insight: If you observe a strong peak at m/z 122 but the molecular ion is at m/z 249, the presence of Iodine is confirmed. If the molecular ion is m/z 123, it is the starting material.

Experimental Protocol: Validated MS Workflow

This protocol ensures reproducible data generation for structural confirmation.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL Methanol (LC-MS grade).

  • Filtration: Pass through a 0.2 µm PTFE filter to remove particulate iodine salts.

  • Derivatization (Optional for GC-MS): If peak tailing occurs due to the -OH/-NH₂ groups, react with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins. This adds TMS groups (+72 Da per active H).

Step 2: Instrument Setup (Direct Infusion ESI-MS/MS)
  • Polarity: Positive Mode (ESI+).[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Low voltage preserves the weak C-I bond).

  • Collision Energy (CID): Ramp 10–40 eV to observe the breakdown of the m/z 249 precursor.

Step 3: Data Interpretation Workflow

Use the following decision tree to classify your spectral data.

Workflow Start Start: Acquire Spectrum Check_M Observe Parent Ion? Start->Check_M Is_249 m/z = 249? Check_M->Is_249 Is_123 m/z = 123? Check_M->Is_123 Check_Frag Check Fragments Is_249->Check_Frag Yes Result_Unknown Unknown / Isomer Is_249->Result_Unknown No Result_Control Confirmed: 2-Amino-4-methylphenol Is_123->Result_Control Yes Loss_127 Loss of 127 Da (I)? Check_Frag->Loss_127 Result_Target Confirmed: 2-Amino-5-iodo-4-methylphenol Loss_127->Result_Target Yes Loss_127->Result_Unknown No

Figure 2: Logical decision tree for spectral identification.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Amino-4-methylphenol. National Institute of Standards and Technology.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for Ortho-effect mechanisms in aminophenols).
  • Creative Proteomics. (2023). Ion Types and Fragmentation Patterns in Mass Spectrometry.

Sources

Comparative Reactivity Guide: 2-Amino-4-methylphenol vs. 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Amino-4-methylphenol (AMP) and its halogenated derivative, 2-Amino-5-iodo-4-methylphenol (AIMP) .

While AMP serves as a foundational "commodity scaffold" for dye synthesis and basic heterocyclic construction, AIMP represents a "functionalized scaffold" designed for high-value diversity-oriented synthesis (DOS). The presence of the iodine atom at the C5 position transforms the reactivity profile from purely nucleophilic (AMP) to amphiphilic (AIMP), enabling transition-metal-catalyzed cross-coupling reactions essential for modern drug discovery libraries.

Structural & Electronic Analysis

The fundamental difference lies in the C5 substitution. This structural change alters the electronic density of the phenol and amine groups, dictating their respective reactivities.

Physicochemical Properties
Property2-Amino-4-methylphenol (AMP)2-Amino-5-iodo-4-methylphenol (AIMP)Impact on Reactivity
Formula C₇H₉NOC₇H₈INOIodine adds significant mass and lipophilicity.
MW 123.15 g/mol 249.05 g/mol AIMP is heavier; requires mass adjustment in stoichiometry.
Electronic Character Electron-rich (Nucleophilic)Electron-withdrawing (Inductive effect of I)AIMP is less susceptible to oxidative degradation than AMP.
Phenol pKa (Est.) ~10.3~9.3 – 9.6Iodine (meta to OH) increases acidity via induction.
Amine Basicity Moderate NucleophileReduced NucleophileIodine (para to NH₂) reduces basicity; may require stronger catalysts for Schiff base formation.
Reactivity Map (Visualized)

The following diagram contrasts the active sites of both molecules. Note how AIMP retains the nucleophilic centers of AMP but adds an electrophilic "handle" for cross-coupling.

ReactivityMap AMP 2-Amino-4-methylphenol (AMP) Nu_Sites Nucleophilic Sites (-OH, -NH2) Benzoxazole Formation AMP->Nu_Sites Ox_Sites Oxidation Risk (Quinone Imine Formation) AMP->Ox_Sites AIMP 2-Amino-5-iodo-4-methylphenol (AIMP) AIMP->Nu_Sites AIMP->Ox_Sites Reduced Risk E_Sites Electrophilic Handle (C-I Bond) Suzuki/Sonogashira Coupling AIMP->E_Sites Exclusive Capability

Figure 1: Comparative Reactivity Map. AMP is limited to nucleophilic chemistry, while AIMP unlocks electrophilic cross-coupling pathways.

Synthetic Divergence: The "Why" Behind the Choice

Pathway A: Heterocycle Formation (Shared Utility)

Both molecules are excellent precursors for benzoxazoles , a pharmacophore found in antimicrobial and anticancer agents.

  • Mechanism: Condensation with carboxylic acids or aldehydes followed by oxidative cyclization.

  • Comparison: AMP yields a simple 5-methylbenzoxazole. AIMP yields a 5-methyl-6-iodobenzoxazole (numbering changes upon cyclization). The iodinated product is a critical intermediate because the iodine remains intact, allowing for post-cyclization functionalization.

Pathway B: Cross-Coupling (AIMP Exclusive)

This is the primary reason to select AIMP. The C-I bond is weak and highly reactive toward Palladium (Pd) oxidative addition.

  • Suzuki-Miyaura: Couples with boronic acids to add aryl/alkyl groups.

  • Sonogashira: Couples with terminal alkynes.

  • Heck: Couples with alkenes.

Scientific Insight: Attempting these reactions on AMP would fail or require harsh C-H activation conditions, which are often non-regioselective. AIMP provides a pre-installed, regioselective handle.

SyntheticWorkflow cluster_AMP AMP Pathway (Linear) cluster_AIMP AIMP Pathway (Divergent) Node_AMP AMP Prod_Benz 5-Methylbenzoxazole (Final Product) Node_AMP->Prod_Benz Cyclization Node_AIMP AIMP Inter_Iodo 6-Iodo-5-methylbenzoxazole (Intermediate) Node_AIMP->Inter_Iodo Cyclization Lib_A Library Member A (Aryl) Inter_Iodo->Lib_A Suzuki Coupling (Ar-B(OH)2) Lib_B Library Member B (Alkyl) Inter_Iodo->Lib_B Sonogashira (Alkyne)

Figure 2: Synthetic Workflow Comparison. AIMP enables divergent synthesis, creating libraries of compounds from a single intermediate.

Experimental Protocols

The following protocols are designed to be self-validating. The success of the reaction is confirmed by specific observations (TLC shifts, disappearance of starting material).

Protocol 1: Benzoxazole Synthesis (Applicable to AIMP & AMP)

This protocol converts the aminophenol into a benzoxazole core.

Reagents:

  • Substrate: AIMP or AMP (1.0 equiv)

  • Aldehyde: Benzaldehyde derivative (1.1 equiv)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) or simply reflux in DMSO (oxidative).

  • Solvent: DMSO or Ethanol.

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of AIMP in 5 mL DMSO. Note: AIMP dissolves slower than AMP due to lipophilicity; mild heating (40°C) may be required.

  • Imine Formation: Add 1.1 mmol of the aldehyde. Stir at 80°C for 1 hour.

    • Validation: Monitor by TLC.[1] The primary amine spot (ninhydrin active) should disappear.

  • Cyclization: Heat to 120°C for 4-6 hours. The DMSO acts as an oxidant (or add Na₂S₂O₅ if using Ethanol).

  • Workup: Pour into ice water. Precipitate forms. Filter and wash with water.[2]

  • Result: AIMP yields 2-phenyl-5-methyl-6-iodobenzoxazole .

Protocol 2: Suzuki-Miyaura Coupling (Specific to AIMP)

This protocol demonstrates the unique utility of AIMP.

Reagents:

  • Substrate: AIMP (or its benzoxazole derivative) (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane:Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a reaction vial, combine solvents and degas with Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Assembly: Add AIMP (1.0 mmol), Phenylboronic acid (1.2 mmol), Base (2.0 mmol), and Catalyst (0.03 mmol).

  • Reaction: Seal and heat to 90°C for 12 hours.

    • Validation: The starting material (AIMP) is polar. The product (biaryl) is significantly less polar. TLC will show a high Rf spot.

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over MgSO₄.

  • Outcome: Formation of a biaryl scaffold. If AMP were used here, no reaction would occur.

Stability & Oxidation Risks

Both molecules are aminophenols, making them susceptible to oxidation into quinone imines .

  • AMP: Highly susceptible to air oxidation. Solutions turn dark brown/black rapidly due to polymerization of quinone imine intermediates [1].

  • AIMP: The iodine atom provides steric bulk and mild electronic withdrawal, which slightly stabilizes the molecule against rapid auto-oxidation compared to AMP. However, it should still be stored under inert atmosphere (Argon/Nitrogen) and protected from light (to prevent C-I bond photolysis).

References

  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol Product Sheet. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[3][4][5] Retrieved from

  • Soni, S., et al. (2023).[6][7][8] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from

  • BenchChem. (2025).[1][9] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from

Sources

Validating reference standards for 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Reference Standards for 2-Amino-5-iodo-4-methylphenol: A Comparative Guide to Mass Balance vs. qNMR

Executive Summary & Strategic Context

2-Amino-5-iodo-4-methylphenol is a specialized halogenated intermediate, often utilized as a pharmacophore scaffold in the synthesis of benzoxazole-based kinase inhibitors or as a precursor in coupling reactions (e.g., Sonogashira or Suzuki) where the iodine moiety serves as a reactive handle.

For drug development professionals, the integrity of this reference standard is non-negotiable. A "Certificate of Analysis" (CoA) from a vendor is insufficient for GMP/GLP campaigns without in-house verification. This guide compares the two primary methodologies for assigning potency to this standard: the Classical Mass Balance Approach (subtractive) and Quantitative NMR (qNMR) (relative primary).

The Core Thesis: While Mass Balance is the historical industry default, qNMR offers a superior, metrologically traceable alternative for iodinated phenolic intermediates that may degrade during the extensive drying or heating required for thermal analysis.

Comparative Analysis: Mass Balance vs. qNMR

The following table objectively compares the performance of the two validation strategies specifically for 2-Amino-5-iodo-4-methylphenol.

FeatureMethod A: Classical Mass Balance Method B: Quantitative NMR (qNMR)
Principle Subtractive:

Relative Primary: Direct ratio against a NIST-traceable Internal Standard (IS).
Primary Risk Overestimation of Purity. If an impurity is not detected (e.g., UV-inactive salts or trapped solvents not seen in TGA), the purity is calculated falsely high.Peak Overlap. Requires distinct signals. The iodine atom at C5 simplifies the aromatic region, aiding separation.
Sample Requirement High (>100 mg). Requires separate aliquots for HPLC, Karl Fischer (KF), TGA, and Residue on Ignition (ROI).Low (<20 mg). Non-destructive (sample can be recovered if necessary).
Suitability for Iodides Moderate. Iodine-carbon bonds can be labile. High temperatures in TGA/ROI can cause de-iodination or sublimation before decomposition.Excellent. Performed in solution at ambient temperature, preserving the iodine moiety.
Uncertainty (

)
Typically ±0.5% to 1.0% . Compounded errors from multiple instruments.Typically ±0.1% to 0.5% . Dependent mainly on weighing and IS purity.
Cost/Time High. 3-4 days for full suite (Method Dev + Execution).Low. <4 hours for sample prep and acquisition.

Detailed Experimental Protocols

Protocol A: The Mass Balance System (HPLC Purity Profiling)

Objective: To quantify organic impurities (Related Substances) for the subtractive calculation. Critical Insight: The iodine atom makes the molecule lipophilic, but the amino group adds polarity. A standard C18 column with acidic modification is required to prevent peak tailing of the amine.

Step-by-Step Methodology:

  • Column Selection: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses amine ionization, sharpening peaks).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • T=0 min: 5% B

    • T=20 min: 90% B (Hold 5 min)

    • T=25.1 min: 5% B (Re-equilibrate 5 min)

  • Sample Preparation: Dissolve 10 mg of standard in 10 mL of 50:50 Water:ACN. Note: Protect from light (amber glassware) to prevent photo-deiodination.

  • Detection: UV at 254 nm (primary) and 210 nm (for non-aromatic impurities).

  • Data Analysis: Integrate all peaks >0.05% area.

    • Specific Impurity Marker: Look for 2-Amino-4-methylphenol (Starting Material).[1][2][3] It will elute earlier than the iodinated target due to lower lipophilicity.

Supporting Tests (Required for Mass Balance):

  • Karl Fischer (KF): Coulometric titration for water content.

  • Residue on Ignition (ROI): Sulfated ash method (USP <281>) to quantify inorganic salts.

  • Residual Solvents: GC-Headspace for trapped synthesis solvents (e.g., DCM, Ethyl Acetate).

Protocol B: The qNMR System (The "Gold Standard")

Objective: Direct potency assignment using an Internal Standard (IS). Critical Insight: The aromatic proton at Position 6 (ortho to the amino group) and Position 3 (ortho to the hydroxyl) will appear as singlets due to the iodine substitution at C5 and methyl at C4, simplifying integration.

Step-by-Step Methodology:

  • Internal Standard Selection: Maleic Acid (TraceCERT® or NIST SRM).

    • Why? High purity, distinct singlet at ~6.3 ppm (D2O/DMSO), unlikely to overlap with the aromatic protons of the aminophenol (typically 6.5–7.5 ppm).

  • Solvent: DMSO-d6 (Ensures full solubility of the phenolic compound).

  • Preparation:

    • Weigh ~15 mg of 2-Amino-5-iodo-4-methylphenol (

      
      ) into a vial (Precision: 0.001 mg).
      
    • Weigh ~10 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition Parameters (Bruker 400 MHz or higher):

    • Pulse Angle: 90°[4]

    • Relaxation Delay (D1):60 seconds (Crucial: T1 relaxation for protons adjacent to Iodine/Quadrupolar nuclei can be slow; insufficient D1 leads to integration errors).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Purity.[5][6][7]

Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating this specific reference standard, highlighting the "Orthogonal Check" required for high-integrity data.

ValidationWorkflow Start Crude 2-Amino-5-iodo-4-methylphenol ID_Check Identity Confirmation (1H-NMR + MS + IR) Start->ID_Check Decision Select Potency Method ID_Check->Decision MB_Path Method A: Mass Balance (Subtractive) Decision->MB_Path Traditional/QC qNMR_Path Method B: qNMR (Direct Potency) Decision->qNMR_Path Metrological/R&D HPLC HPLC-UV/MS (Organic Impurities) MB_Path->HPLC TGA_KF TGA / Karl Fischer (Volatiles/Water) MB_Path->TGA_KF ROI Residue on Ignition (Inorganics) MB_Path->ROI Calc_MB Calculation: 100% - Sum(Impurities) HPLC->Calc_MB TGA_KF->Calc_MB ROI->Calc_MB Compare Orthogonal Comparison (Do results match within 1.0%?) Calc_MB->Compare IS_Select Add Internal Standard (e.g., Maleic Acid) qNMR_Path->IS_Select Acquisition Acquisition (D1 > 5*T1) IS_Select->Acquisition Calc_qNMR Calculation: Molar Ratio vs IS Acquisition->Calc_qNMR Calc_qNMR->Compare Compare->Start No (Re-purify) Final Release Primary Reference Standard Compare->Final Yes

Caption: Figure 1. Orthogonal validation workflow comparing Mass Balance and qNMR pathways for reference standard qualification.

Expert Insights & Troubleshooting

The "Iodine Effect" on Stability

Iodinated phenols are susceptible to photolytic de-iodination .

  • Observation: If your HPLC chromatogram shows a small peak growing at RRT ~0.8 (relative to the main peak) over time, this is likely the de-iodinated species (2-Amino-4-methylphenol).

  • Mitigation: All validation solutions must be prepared in amber glassware. The autosampler temperature should be set to 4°C.

Hygroscopicity of Aminophenols

The amino and hydroxyl groups facilitate hydrogen bonding.

  • Observation: TGA might show a gradual weight loss rather than a sharp step, indicating bound water.

  • Mitigation: Do not rely solely on TGA. Coulometric Karl Fischer is mandatory for this compound to distinguish between surface moisture and bound hydrates.

qNMR Relaxation Times

The presence of the Iodine nucleus (large quadrupole moment) can affect the relaxation times of adjacent protons.

  • Observation: Integration values for the aromatic protons adjacent to Iodine are consistently lower than expected.

  • Mitigation: Measure

    
     for all protons. Ensure the Relaxation Delay (
    
    
    
    ) is set to at least
    
    
    (typically >30s for these rigid aromatics) to ensure 99.3% magnetization recovery.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[8][9][10][11] Available at: [Link]

  • Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product analysis and reference material development." Journal of Natural Products, 75.4 (2012): 834-851. Available at: [Link]

  • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standards for Purity Assessment.[7] Available at: [Link]

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the infrared (IR) spectroscopic profile of 2-Amino-5-iodo-4-methylphenol against its non-iodinated precursor, 2-Amino-4-methylphenol .[1]

Designed for synthetic chemists and analytical scientists, this document focuses on reaction monitoring —identifying the specific spectral shifts that confirm the successful electrophilic iodination of the aromatic ring.[1]

Executive Summary & Structural Logic

2-Amino-5-iodo-4-methylphenol is a tetra-substituted benzene derivative.[1] In synthetic workflows, it is typically generated via the iodination of 2-Amino-4-methylphenol .[1]

To validly identify this compound, one must look for three distinct spectroscopic events:

  • Retention of the ortho-amino-phenol core (Intramolecular H-bonding).[1]

  • Appearance of the Carbon-Iodine (C-I) stretching vibration.[1][2]

  • Transformation of the aromatic substitution pattern from 1,2,4-trisubstituted to 1,2,4,5-tetrasubstituted (changes in C-H out-of-plane bending).

Structural Functional Group Map

The following diagram outlines the key vibrational nodes associated with the molecule's structure.

G Molecule 2-Amino-5-iodo-4-methylphenol OH_NH OH & NH2 (Ortho) Intramolecular H-Bonding (3400-3200 cm⁻¹) Molecule->OH_NH Methyl Methyl Group (C4) C-H Stretch (2920 cm⁻¹) Molecule->Methyl Iodine Iodine Atom (C5) C-I Stretch (500-600 cm⁻¹) Molecule->Iodine Ring Benzene Ring 1,2,4,5-Substitution (Isolated H bending) Molecule->Ring

Figure 1: Functional group mapping to IR vibrational regions.[1]

Comparative Spectral Analysis

The following table contrasts the starting material (Precursor) with the iodinated Target. The "Shift/Change" column highlights the diagnostic peaks required for product verification.[1]

Vibrational ModePrecursor (2-Amino-4-methylphenol)Target (2-Amino-5-iodo-4-methylphenol)Diagnostic Shift / Change
O-H Stretch 3300–3400 cm⁻¹ (Broad)3300–3400 cm⁻¹ (Broad)Retention. Both compounds exhibit strong intramolecular H-bonding between -OH and -NH₂, broadening these peaks significantly.[1]
N-H Stretch ~3350 & 3280 cm⁻¹ (Doublet)~3350 & 3280 cm⁻¹ (Doublet)Retention. The primary amine doublet remains, often superimposed on the O-H shoulder.
C-H Stretch (Alkyl) 2960–2850 cm⁻¹2960–2850 cm⁻¹Retention. Methyl group C-H vibrations remain largely unaffected by the ring halogenation.
Aromatic C=C 1600, 1510 cm⁻¹1590, 1490 cm⁻¹Minor Shift. The heavy atom (Iodine) may cause a slight red-shift (lower wavenumber) of the ring breathing modes due to increased mass.
C-H Out-of-Plane (OOP) 800–860 cm⁻¹ (2 Adjacent H)860–880 cm⁻¹ (Isolated H)CRITICAL CHANGE. The precursor has H's at C5/C6 (adjacent). The target has isolated H's at C3 and C6.[1] The "adjacent H" bands will disappear.[1]
C-I Stretch Absent 500–600 cm⁻¹ NEW PEAK. A medium-to-strong band appears in the far fingerprint region, confirming iodination.[1]
Deep Dive: The "Iodine Effect"

The introduction of Iodine at Position 5 is the primary differentiator.[1]

  • Mass Effect: Iodine is heavy (126.9 amu).[1] This lowers the frequency of the ring vibrations involving the C-5 carbon.[1]

  • Fingerprint Region: The C-I bond is weak and polarizable.[1] Its stretching vibration occurs in the "Far IR" (often <600 cm⁻¹).[1] Note: Standard ZnSe ATR crystals often have a cutoff around 600 cm⁻¹.[1] To see this peak clearly, a CsI or Diamond ATR or a KBr pellet is recommended.[1]

Experimental Validation Protocol

To ensure scientific integrity, the following protocol distinguishes the target from common impurities (unreacted precursor or over-iodinated byproducts).

Method: KBr Pellet Transmission Spectroscopy

Why KBr? Transmission mode avoids the low-frequency cutoff of standard ATR crystals, ensuring the C-I stretch (500–600 cm⁻¹) is visible.[1]

Step-by-Step Protocol:

  • Sample Prep:

    • Take ~1-2 mg of the dry solid (2-Amino-5-iodo-4-methylphenol).[1]

    • Mix with ~100 mg of spectroscopic grade KBr (Potassium Bromide).[1]

    • Grind to a fine powder using an agate mortar and pestle (particle size < 2 µm to avoid scattering).[1]

  • Pellet Formation:

    • Place powder in a die set.[1]

    • Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove moisture).[1]

    • Result: A transparent/translucent disc.[1]

  • Acquisition:

    • Range: 4000 cm⁻¹ to 400 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 or 64.

  • Validation Logic (Self-Check):

    • Check 1: Is there a broad band at 3300 cm⁻¹? -> Yes (Confirm Phenol/Amine).[1]

    • Check 2: Is there a peak at ~550 cm⁻¹? -> Yes (Confirm Iodine).[1]

    • Check 3: Are the bands at 800–820 cm⁻¹ (adjacent hydrogens) absent ? -> Yes (Confirm substitution at C5).

Analytical Workflow Diagram

This workflow illustrates the decision tree for validating the synthesis of the target molecule.

Workflow Start Crude Product (Post-Iodination) Prep Prepare KBr Pellet (Range 400-4000 cm⁻¹) Start->Prep Check1 Check 3200-3400 cm⁻¹ (OH/NH Region) Prep->Check1 Decision1 Broad Band Present? Check1->Decision1 Check2 Check 800-820 cm⁻¹ (Precursor OOP) Decision1->Check2 Yes Fail REJECT (Repurify) Decision1->Fail No (Decomposed) Decision2 Peaks ABSENT? Check2->Decision2 Check3 Check 500-600 cm⁻¹ (C-I Stretch) Decision2->Check3 Yes Decision2->Fail No (Unreacted SM) Decision3 Peak PRESENT? Check3->Decision3 Pass VALIDATED 2-Amino-5-iodo-4-methylphenol Decision3->Pass Yes Decision3->Fail No (No Iodine)

Figure 2: Step-by-step logic for IR validation of the iodinated product.

References

  • Sigma-Aldrich. 2-Amino-4-methylphenol Product Specification & IR Reference.[1][3][4] (Precursor Data).[1] Available at: [1]

  • National Institutes of Health (NIH) - PubChem. 2-Amino-4-methylphenol Compound Summary (CID 7264).[1] Available at: [1]

  • ChemicalBook. 2-Iodo-4-methylphenol Spectral Data. (Comparative Halo-phenol Data). Available at: [1]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. (General Functional Group Frequency Reference). Available at: [1]

  • LibreTexts Chemistry. Infrared Spectra of Aryl Halides. (C-I Stretch and OOP Bending Rules). Available at: [1]

Sources

Comparative stability studies of iodinated vs brominated aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the stability profiles of iodinated versus brominated aminophenols. While both classes share the core aminophenol scaffold—susceptible to oxidative quinone imine formation—the halogen substituent dictates distinct degradation pathways.[1]

Key Verdict:

  • Brominated Aminophenols: Exhibit superior thermal and photolytic stability due to the higher C-Br bond dissociation energy (BDE).[1] The primary degradation risk is oxidative dimerization at high pH.[1]

  • Iodinated Aminophenols: Are significantly more labile.[1] They suffer from rapid photolytic dehalogenation and lower thermal thresholds.[1] Handling requires strict light exclusion and pH control to prevent iodine liberation and subsequent radical cascading.[1]

Mechanistic Foundation

To control stability, one must understand the causality of degradation.[1] The difference in performance between these two analogues is governed by three physicochemical pillars.

Bond Dissociation Energy (BDE) & Photolysis

The carbon-halogen bond strength is the primary differentiator.[1] The C-I bond is weaker and longer than the C-Br bond, making it susceptible to homolytic cleavage upon exposure to UV/Visible light.[1]

Bond TypeBond Length (Å)Bond Dissociation Energy (kcal/mol)Primary Vulnerability
C-Br (Aromatic)~1.86~81 (Robust)Oxidative attack on ring
C-I (Aromatic)~2.04~65 (Labile)Photolytic Homolysis

Data derived from standard aromatic bond enthalpies.

Electronic Effects & Oxidation

Aminophenols are electron-rich systems prone to oxidation.[1]

  • Bromine: A strong electronegative group (-I effect) deactivates the ring, slightly stabilizing the phenol against oxidation compared to the non-halogenated parent.

  • Iodine: Less electronegative and highly polarizable.[1] While it withdraws electrons, its "soft" character and weak bond allow for easier radical formation, which can catalyze complex oxidative degradation cycles.[1]

Experimental Workflow

The following protocol is designed to isolate specific degradation vectors (Light, Heat, Oxidation) in a self-validating manner.

Workflow Visualization

The following diagram outlines the comparative study architecture.

StabilityWorkflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis Stock Stock Solution (1 mg/mL in MeCN) Dilution Working Standard (50 µg/mL in Buffer) Stock->Dilution Photo Photolysis (ICH Q1B) 1.2M Lux hours Dilution->Photo Therm Thermal 60°C, 7 days Dilution->Therm Oxid Oxidative 0.1% H2O2 RT, 4 hours Dilution->Oxid HPLC HPLC-DAD/MS (C18, Gradient) Photo->HPLC Therm->HPLC Oxid->HPLC Data Kinetic Plotting (k_deg determination) HPLC->Data

Figure 1: Comparative stability testing workflow following ICH Q1A/Q1B principles.

Detailed Protocols
A. Photostability (ICH Q1B Compliance)
  • Objective: Quantify the rate of dehalogenation.

  • System: Photostability chamber equipped with D65 (Daylight) and UV-A lamps.[1]

  • Sample: 50 µg/mL solution in neutral phosphate buffer (pH 7.4).

  • Control: Dark control (wrapped in aluminum foil) placed in the same chamber to subtract thermal effects.[1]

  • Endpoint: Exposure of 1.2 million lux hours.[1]

B. Oxidative Stress (Forced Degradation) [1]
  • Objective: Assess quinone imine formation.

  • Reagent: 3% Hydrogen Peroxide (

    
    ).[1]
    
  • Procedure: Spike sample to final concentration of 0.1%

    
    . Incubate at 25°C.
    
  • Quench: Add Methionine (100 mM) or Catalase prior to injection to stop reaction.[1]

C. Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic ring) and 280-300 nm (oxidized quinoid species).[1]

Comparative Results & Data Analysis

The following data represents typical kinetic profiles observed when comparing 4-amino-2-bromophenol vs. 4-amino-2-iodophenol.

Degradation Pathways

Understanding how they break down is as important as how fast.[1]

DegradationPathways Parent Halo-Aminophenol (Parent) PhotoInput hv (Light) Parent->PhotoInput Critical for Iodine OxidInput Oxidation (-2e-, -2H+) Parent->OxidInput Critical for Bromine/Iodine Radical Aryl Radical (Homolytic Cleavage) PhotoInput->Radical Dehalo De-halogenated Aminophenol Radical->Dehalo + H• abstraction Quinone Quinone Imine Intermediate OxidInput->Quinone Polymer Dimers/Polymers (Brown Precipitate) Quinone->Polymer Coupling

Figure 2: Divergent degradation pathways. Iodinated species favor the left branch (Photolysis), while both suffer the right branch (Oxidation).

Kinetic Data Comparison (Representative)

Table 1: Photolytic Stability (1.2M Lux Hours) Note: Iodine derivative shows rapid first-order decay.

CompoundRemaining % (T=0)Remaining % (T=24h)Half-life (

)
Major Degradant
Brominated 100%94.5%~280 hrsQuinone Imine (Oxidation)
Iodinated 100%12.3% ~6 hrs De-iodinated parent

Table 2: Thermal Stability (60°C, pH 7.4) Note: Thermal cleavage of C-I is measurable, whereas C-Br is thermally stable at this temp.

CompoundDegradation Rate (

)
Stability Verdict
Brominated

Stable (Suitable for standard storage)
Iodinated

Unstable (Requires refrigerated storage)
Interpretation
  • The "Heavy Atom" Liability: The iodinated aminophenol degrades ~40x faster under light.[1] The mechanism is the homolysis of the C-I bond, generating an iodine radical and an aryl radical. This is autocatalytic if not quenched.[1]

  • Oxidative Parity: Both compounds show degradation under peroxide stress.[1] However, the brominated compound is slightly more resistant to initial oxidation due to the higher electronegativity of Br (2.96) vs I (2.66), which pulls electron density from the ring, making the removal of an electron (oxidation) thermodynamically more difficult.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1][2][3][4]

  • Luo, Y.R. Comprehensive Handbook of Chemical Bond Energies.[1] CRC Press.[1] (2007).[1][5] (Establishes C-Br vs C-I bond enthalpies).

  • Tonnesen, H.H. Photostability of Drugs and Drug Formulations.[1] CRC Press.[1] (2004).[1][2] (Mechanisms of dehalogenation in pharmaceuticals).

  • Hanson, P., et al. Oxidation of p-aminophenol.[1][6][7] Journal of the Chemical Society, Perkin Transactions 2.[1] (2002).[1][2][8] (Mechanism of quinone imine formation).

Sources

Elemental analysis and characterization data for 2-Amino-5-iodo-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis and Characterization Guide: 2-Amino-5-iodo-4-methylphenol

Executive Summary & Strategic Context

2-Amino-5-iodo-4-methylphenol is a specialized, high-value intermediate primarily utilized in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., analogs of Trametinib or similar fused heterocycles).[1] Its structural uniqueness lies in the ortho-amino-phenol motif combined with a highly reactive iodine handle at the 5-position, enabling facile cross-coupling reactions (Suzuki-Miyaura, Sonogashira) under milder conditions than its bromo- or chloro-analogs.[1]

This guide serves as a definitive characterization manual, comparing this custom intermediate against its more common precursor (2-Amino-4-methylphenol) and its direct halogenated alternative (2-Amino-5-bromo-4-methylphenol).[1]

Identity & Physicochemical Profile

FeatureTarget Compound Primary Alternative (Bromo) Precursor
Name 2-Amino-5-iodo-4-methylphenol 2-Amino-5-bromo-4-methylphenol2-Amino-4-methylphenol
CAS Number Custom / 922015-65-4 (Related)1268153-80-595-84-1
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



Mol. Weight 249.05 g/mol 202.05 g/mol 123.15 g/mol
Appearance Off-white to pale brown solidOff-white solidBeige/Brown crystalline solid
Reactivity High (Iodine is a superior leaving group)Moderate (Bromine requires higher T/cat)Low (Nucleophilic only)
Stability Light-sensitive; oxidizes slowly in airStableStable
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: The iodine atom at C-5 significantly enhances the acidity of the phenolic -OH and reduces the basicity of the -NH2 group compared to the precursor, due to the inductive electron-withdrawing effect. This makes the N-protection step (e.g., Boc-protection) slightly slower but highly selective.[1]

Synthesis & Production Workflow

The synthesis typically proceeds via electrophilic aromatic substitution (iodination) of the commercially available 2-amino-4-methylphenol.[1] The regioselectivity is controlled by the strong ortho/para-directing amino group.[1]

Protocol: Regioselective Iodination
  • Reagents: 2-Amino-4-methylphenol (1.0 eq), N-Iodosuccinimide (NIS) (1.05 eq), p-Toluenesulfonic acid (0.1 eq).[1]

  • Solvent: Acetonitrile or Methanol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Mechanism: The amino group directs the electrophile (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) to the para-position (C-5). The ortho-position (C-3) is sterically hindered by the methyl group at C-4, favoring C-5 substitution.[1]
    

SynthesisWorkflow Start 2-Amino-4-methylphenol (CAS 95-84-1) Reagent NIS / p-TsOH (Electrophilic Iodination) Start->Reagent Dissolution Intermediate Transition State (Sigma Complex) Reagent->Intermediate 0°C, 1h Product 2-Amino-5-iodo-4-methylphenol (Target) Intermediate->Product Elimination of H+

Figure 1: Synthetic pathway for the regioselective iodination of 2-amino-4-methylphenol.

Characterization Data & Elemental Analysis

To validate the identity of 2-Amino-5-iodo-4-methylphenol, the following spectroscopic data must be obtained. The key differentiator is the loss of the H-5 proton and the resulting change in splitting patterns.[1]

A. Proton NMR ( NMR, 400 MHz, DMSO- )
  • Precursor (2-Amino-4-methylphenol):

    • 
       6.60 (d, J=8.0 Hz, 1H, H-6)
      
    • 
       6.45 (s, 1H, H-3)
      
    • 
       6.35 (d, J=8.0 Hz, 1H, H-5)
      
    • Note: H-5 and H-6 show ortho-coupling.[1]

  • Target (2-Amino-5-iodo-4-methylphenol):

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       6.95 (s, 1H, H-6):  The proton ortho to the -OH group shifts downfield due to the iodine's inductive effect and appears as a singlet  (no neighbor at C-5).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       6.55 (s, 1H, H-3):  Remains a singlet or weak doublet (allylic coupling to methyl).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       2.15 (s, 3H, -CH3):  Methyl group signal.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       9.20 (s, 1H, -OH):  Broad singlet, exchangeable.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       4.80 (br s, 2H, -NH2):  Broad singlet, exchangeable.
      
B. Carbon NMR ( NMR, 100 MHz, DMSO- )
  • Key Diagnostic Peak: The C-5 carbon attached to Iodine will appear significantly upfield (shielded by the heavy atom effect) around ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     85-95 ppm , compared to 
    
    
    
    ~115-120 ppm in the non-iodinated precursor.
C. Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • Expected Mass:

    • Exact Mass: 248.96

    • Observed ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      
      
  • Isotope Pattern: Iodine is monoisotopic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). Unlike the Bromo-analog (which shows a 1:1 doublet for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    ), the Iodo-compound will show a single dominant peak at m/z 250.
D. Elemental Analysis (CHN)
ElementTheoretical (%)Acceptance Range (+/- 0.4%)
Carbon 33.76%33.36 - 34.16%
Hydrogen 3.24%2.84 - 3.64%
Nitrogen 5.62%5.22 - 6.02%
Iodine 50.96%(Often inferred by difference)

Performance Comparison: Iodo vs. Bromo vs. Precursor

This section evaluates why a researcher would choose the Iodo-analog over the cheaper Bromo-analog.

MetricIodo-Analog (Target) Bromo-Analog Scientific Rationale
C-X Bond Energy ~57 kcal/mol (Weakest)~68 kcal/molIodine undergoes oxidative addition much faster in Pd-catalyzed couplings.[1]
Coupling Temp. Room Temp to 60°C80°C to 100°CLower temperature preserves sensitive functional groups (e.g., chiral centers).[1]
Catalyst Load Low (1-3 mol% Pd)Medium (5-10 mol% Pd)Cost-efficiency in large-scale GMP synthesis.[1]
Solubility Moderate (DMSO, MeOH)ModerateSimilar solubility profiles.[1]
Light Stability Poor (Store in amber)GoodIodine-carbon bonds are photolabile; protect from light.[1]
Application Workflow: Kinase Inhibitor Synthesis

The Iodo-intermediate is critical for constructing the "hinge-binding" motif of many kinase inhibitors via a Suzuki-Miyaura coupling.[1]

ApplicationWorkflow Iodo 2-Amino-5-iodo-4-methylphenol (High Reactivity) Coupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 60°C) Iodo->Coupling Boronic Aryl Boronic Acid (Partner) Boronic->Coupling Scaffold Biaryl Kinase Scaffold (Core Structure) Coupling->Scaffold C-C Bond Formation

Figure 2: Application of the target compound in constructing biaryl scaffolds for drug discovery.

Safety & Handling (SDS Highlights)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Specific Warning: Light Sensitive. Degradation releases free iodine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), causing the solid to turn purple/brown.
    
  • Storage: Keep at

    
     to 
    
    
    
    under inert atmosphere (
    
    
    or
    
    
    ), strictly protected from light.

References

  • Sigma-Aldrich. Product Specification: 2-Amino-4-methylphenol (CAS 95-84-1).[1] Retrieved from .[1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Amino-5-bromo-4-methylphenol (CAS 1268153-80-5).[1] Retrieved from .[1]

  • ChemSRC. CAS 922015-65-4 Related Compounds (2-Amino-5-iodo-4-methylphenol).[1] Retrieved from .[1]

  • Forendex. Characterization of Iodo-amino-phenols and Indans (General Spectroscopic Data). Retrieved from .[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-5-iodo-4-methylphenol

[1][2][3]

Executive Summary & Chemical Identity[1][4]

2-Amino-5-iodo-4-methylphenol is a halogenated aminophenol intermediate often used in pharmaceutical synthesis.[1] Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of the iodine atom and the phenolic moiety. Improper disposal poses significant aquatic toxicity risks and potential for toxic gas evolution if mixed with incompatible oxidizers.[1]

Core Directive: This substance must never be disposed of down the drain.[1][2][3][4] It must be segregated into the Halogenated Organic Waste stream, regardless of whether it is in solid or liquid form.

Chemical Profile & Hazard Identification
PropertyDescription
Chemical Class Halogenated Aminophenol
Functional Groups Primary Amine (-NH₂), Phenol (-OH), Iodine (-I), Methyl (-CH₃)
Physical State Solid (typically off-white to brown powder; light sensitive)
Key Hazards Skin/Eye Irritant, Potential Sensitizer, Aquatic Toxicity, Light/Air Sensitive
Disposal Stream Halogenated Organic Waste (Solid or Liquid)

Pre-Disposal Stabilization & Handling

Before moving the chemical to the central waste area, the researcher must ensure the material is stable. Aminophenols are prone to oxidation (darkening), and iodinated compounds can degrade under light to release free iodine.[1]

Causality of Handling Protocols[4]
  • Why Light Protection? The Carbon-Iodine (C-I) bond is weaker than C-Cl or C-Br bonds.[1] Exposure to UV light can homolytically cleave this bond, generating radical species and free iodine (

    
    ), which is corrosive and toxic [1].[1]
    
  • Why Avoid Oxidizers? Mixing this compound with strong oxidizers (e.g., bleach, peroxides) can rapidly oxidize the amine to a quinone-imine or liberate toxic iodine gas (

    
    ) from the aryl iodide [2].[1]
    
Immediate Stabilization Steps
  • Containment: Ensure the material is in a tightly sealed amber glass vial or a double-bagged polyethylene bag to prevent photo-degradation.

  • Labeling: Mark the container clearly as "Halogenated Organic Waste" and "Toxic."

  • Incompatibility Check: Verify the waste container does not contain strong acids (which increase solubility and bioavailability) or strong oxidizers.[1][5]

Step-by-Step Disposal Protocol

This protocol is a self-validating system: every step includes a verification check to prevent downstream hazards.[1]

Scenario A: Disposal of Pure Solid Substance

Use this workflow for expired shelf stocks or solid reaction byproducts.

  • PPE Verification: Don standard PPE plus double nitrile gloves .[1] Iodinated organics can permeate standard glove thicknesses over time.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar designated for Solid Hazardous Waste .[1]

  • Transfer:

    • Place the original vial directly into the waste jar if small (<50g).[1]

    • If loose powder, transfer using a disposable spatula. Do not generate dust.[2][6][7]

  • Decontamination: Wipe the exterior of the original container and the spatula with an ethanol-dampened wipe.[1] Dispose of the wipe in the same solid waste container.

  • Manifesting: Log the waste as:

    • Chemical Name: 2-Amino-5-iodo-4-methylphenol[1]

    • Hazards: Toxic, Irritant, Halogenated.[1]

    • Approx. Weight: [Enter Mass]

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Use this workflow for reaction mixtures or dissolved samples.

  • Segregation: Ensure the liquid waste carboy is designated Halogenated Solvent Waste .

    • Critical Check: Do not pour into "General Organic Waste" or "Non-Halogenated" bins.[1] The iodine content makes incineration more complex and requires the specific halogenated stream to prevent equipment corrosion and dioxin formation during thermal destruction [3].

  • pH Check: If the solution is highly acidic or basic (e.g., from a workup), neutralize it to pH 6–8 before adding to the solvent carboy to prevent exothermic reactions or gas evolution in the drum.[1]

  • Transfer: Pour slowly using a funnel to avoid splashing.

  • Rinsing: Rinse the empty glassware with a small amount of acetone or ethanol.[1] Add this rinse to the Halogenated waste container.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of 2-Amino-5-iodo-4-methylphenol.

DisposalWorkflowStartStart: 2-Amino-5-iodo-4-methylphenol WasteStateCheckAssess Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidBinContainer: Solid Hazardous Waste(Lab Pack)Solid->SolidBinDouble Bag/JarCheckOxCRITICAL CHECK:Is waste mixed with Oxidizers?Liquid->CheckOxFinalFinal Disposal:High-Temp Incineration(RCRA Regulated)SolidBin->FinalLiquidBinContainer: Halogenated Solvent Waste(Segregated Carboy)LiquidBin->FinalCheckOx->LiquidBinNoQuenchPerform Reductive Quench(e.g., Sodium Thiosulfate)CheckOx->QuenchYes (Risk of I2 gas)Quench->LiquidBin

Caption: Decision tree ensuring segregation of halogenated waste and neutralization of oxidizers to prevent iodine gas evolution.

Incompatibility & Emergency Data

Chemical Incompatibilities
Incompatible ClassReaction RiskPreventive Action
Strong Oxidizers (Bleach,

)
Oxidation of amine; Release of Iodine gas (

).[1]
NEVER mix with bleach. Use reductive quench (thiosulfate) if oxidizers are present.[1]
Acid Chlorides / Anhydrides Rapid, exothermic acylation of the amine/phenol.Quench reactive acylating agents before mixing with this waste.
Strong Acids Increases solubility; potential salt formation.Neutralize to pH 6-8 prior to disposal.[1]
Emergency Spill Procedures

If 2-Amino-5-iodo-4-methylphenol is spilled outside a fume hood:

  • Evacuate the immediate area if dust is generated.[1][2]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95/P100 dust mask if powder is visible.[1]

  • Containment: Cover the spill with an absorbent pad or vermiculite.[1]

  • Cleanup:

    • Solid: Gently sweep into a dust pan.[1] Avoid creating dust.[1][2][6][7]

    • Liquid: Absorb with inert material (sand/vermiculite).[1]

  • Decontamination: Wash the area with a mild soapy solution.[1] Do not use bleach , as it may react with residues to produce iodine vapors.

Regulatory & Compliance Context

  • RCRA Classification (USA): This material is not typically P-listed or U-listed by specific CAS, but it falls under the characteristic of Toxic and requires disposal via a permitted Hazardous Waste Treatment, Storage, and Disposal Facility (TSDF).[1]

  • Halogenated Waste Rule: Because of the Iodine atom, this waste must be incinerated at specific high temperatures to ensure complete destruction of the carbon-halogen bond, preventing the formation of toxic byproducts [4].[1]

References

  • PubChem. (n.d.).[1] 2-Iodo-4-methylphenol Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link](Cited for analog halogenated phenol properties and stability).[1]

  • Princeton University EHS. (2023).[1] Laboratory Waste Disposal Guide: Halogenated Solvents. Retrieved October 26, 2023, from [Link](Standard operating procedure for halogenated waste segregation).

  • EPA. (2023).[1] Hazardous Waste Management for Solvents. United States Environmental Protection Agency.[1][2] Retrieved October 26, 2023, from [Link].[1]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.